3-(1-Trityl-1H-imidazol-4-yl)propanoic acid
Description
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Properties
IUPAC Name |
3-(1-tritylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-24(29)17-16-23-18-27(19-26-23)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUNOGRJNPUUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428612 | |
| Record name | 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160446-35-5 | |
| Record name | 1-(Triphenylmethyl)-1H-imidazole-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160446-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(1-Trityl-1H-imidazol-4-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthesis pathway for 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid, a valuable building block in pharmaceutical research and development. The guide provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant data presented in a clear and accessible format.
Introduction
This compound is a derivative of imidazolepropanoic acid featuring a trityl protecting group on the imidazole nitrogen. This protecting group is crucial in multi-step syntheses, preventing unwanted side reactions at the imidazole ring. The propanoic acid side chain offers a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of various biologically active molecules. This guide focuses on a robust and efficient synthesis pathway starting from a commercially available precursor.
Synthesis Pathway
The most direct and efficient synthesis of this compound involves the catalytic hydrogenation of its unsaturated analogue, 3-(1-trityl-1H-imidazol-4-yl)acrylic acid. This method is highly selective for the reduction of the carbon-carbon double bond of the acrylic acid moiety, leaving the trityl group and the imidazole ring intact.
The overall reaction is depicted in the following workflow diagram:
Caption: Synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound via catalytic hydrogenation.
3.1. Materials and Equipment
| Material | Grade | Supplier |
| 3-(1-Trityl-1H-imidazol-4-yl)acrylic acid | ≥98% | Commercially available |
| Palladium on Carbon (Pd/C) | 10 wt. % | Standard supplier |
| Ethanol (EtOH) | Anhydrous | Standard supplier |
| Hydrogen (H₂) gas | High purity | Standard supplier |
| Celite® | Filtering agent | Standard supplier |
| Round-bottom flask | Appropriate size | Standard lab equipment |
| Magnetic stirrer and stir bar | - | Standard lab equipment |
| Hydrogen balloon or hydrogenation apparatus | - | Standard lab equipment |
| Filtration apparatus (e.g., Büchner funnel) | - | Standard lab equipment |
| Rotary evaporator | - | Standard lab equipment |
3.2. Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(1-trityl-1H-imidazol-4-yl)acrylic acid (1.0 eq) in anhydrous ethanol (e.g., 20 mL per gram of substrate).
-
Inerting the Atmosphere: Carefully add 10% palladium on carbon (10 wt. % of the substrate) to the solution. The flask is then sealed with a septum and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the flask three times.
-
Hydrogenation: Connect the flask to a hydrogen gas source (e.g., a hydrogen-filled balloon). Evacuate the flask one final time and then introduce hydrogen gas.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully purge the reaction flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the key quantitative data associated with this synthesis.
| Parameter | Value |
| Starting Material | 3-(1-Trityl-1H-imidazol-4-yl)acrylic acid |
| Product | This compound |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Pressure | Atmospheric (H₂ balloon) |
| Typical Yield | >95% |
| Purity (crude) | >90% |
Characterization Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Trityl Protons: Multiplets in the range of δ 7.1-7.5 ppm. Imidazole Protons: Two singlets or doublets corresponding to the imidazole ring protons. Propanoic Acid Protons: Two triplets corresponding to the -CH₂-CH₂- group, typically in the range of δ 2.5-3.0 ppm. Carboxylic Acid Proton: A broad singlet, which may or may not be observed depending on the solvent. |
| ¹³C NMR | Trityl Carbons: Multiple signals in the aromatic region (δ 125-145 ppm) and a quaternary carbon signal for the trityl central carbon. Imidazole Carbons: Signals corresponding to the carbons of the imidazole ring. Propanoic Acid Carbons: Signals for the carbonyl carbon (δ ~170-180 ppm) and the two methylene carbons. |
| Mass Spec | [M+H]⁺: Expected peak at m/z corresponding to the molecular weight of the protonated molecule. |
Safety Precautions
-
Palladium on carbon is pyrophoric and should be handled with care in an inert atmosphere, especially after the reaction when it is saturated with hydrogen.
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The synthesis of this compound via the catalytic hydrogenation of 3-(1-trityl-1H-imidazol-4-yl)acrylic acid is a highly efficient and straightforward method. This guide provides the necessary details for researchers to successfully perform this synthesis in a laboratory setting. The resulting product is a key intermediate for the development of novel therapeutics and other advanced materials.
N-1-Trityl-deamino-histidine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-1-Trityl-deamino-histidine. This derivative of histidine is a valuable building block in peptide synthesis and a compound of interest in pharmaceutical research and drug development.
Core Chemical Properties
N-1-Trityl-deamino-histidine, also known by its systematic name 3-(1-trityl-1H-imidazol-4-yl)propanoic acid, is a white solid compound. The presence of the bulky trityl group on the imidazole ring provides steric protection, preventing unwanted side reactions during chemical synthesis.[1] This protecting group enhances the stability and solubility of the molecule, making it a versatile reagent in various applications.[1]
| Property | Value | Source |
| CAS Number | 160446-35-5 | [2] |
| Molecular Formula | C₂₅H₂₂N₂O₂ | [2] |
| Molecular Weight | 382.46 g/mol | |
| Appearance | White solid | [2] |
| Purity | ≥ 95% | |
| Solubility | Predicted: Almost insoluble (0.033 g/L at 25°C) | [2] |
| Storage Temperature | 2-8 °C |
Synthesis and Experimental Protocols
Representative Synthesis Protocol (adapted from H-His(Trt)-OH synthesis): [1]
Materials:
-
Deamino-histidine (3-(1H-imidazol-4-yl)propanoic acid)
-
Triphenylmethyl chloride (Trityl chloride)
-
Anhydrous zinc chloride
-
Acetonitrile
-
Triethylamine
-
Citric acid
-
Water
Procedure:
-
Reaction Setup: Deamino-histidine (1.3 mmol) is added to a solution of triphenylmethyl chloride (5.2 mmol) and anhydrous zinc chloride (2.6 mmol) in acetonitrile (15 mL). The mixture is stirred at 30-35°C.[1]
-
Basification: After approximately 10 minutes, triethylamine (5.2 mmol) is added rapidly to the reaction mixture, which should result in a clear solution.[1]
-
Precipitation: The solution is stirred for an additional 15 minutes and then poured into 200 mL of water under vigorous stirring.[1]
-
pH Adjustment & Isolation: The pH of the aqueous mixture is adjusted to 3-4 with citric acid to induce the precipitation of the product. The resulting suspension is stirred for another 15 minutes.[1]
-
Purification: The solid product is collected by filtration and washed thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile to yield the final N-1-Trityl-deamino-histidine.[1]
Applications in Research and Development
N-1-Trityl-deamino-histidine is a valuable tool for researchers in several fields:
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Peptide Synthesis: The trityl group serves as an effective protecting group for the imidazole side chain of histidine, preventing unwanted side reactions and racemization during solid-phase peptide synthesis (SPPS).[1] Its stability under standard coupling conditions and subsequent facile removal make it a preferred choice for the incorporation of histidine analogs into peptide chains.
-
Drug Development: As a modified amino acid, N-1-Trityl-deamino-histidine can be incorporated into peptide-based drug candidates to enhance their stability, modify their pharmacokinetic properties, or to probe structure-activity relationships.[3]
-
Bioconjugation: The carboxylic acid functionality of the molecule provides a handle for conjugation to other molecules, such as fluorescent dyes, imaging agents, or drug payloads, enabling the development of targeted therapeutics and diagnostic tools.[3]
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature detailing the direct involvement of N-1-Trityl-deamino-histidine in any signaling pathways or its specific biological activities. Its utility is primarily as a synthetic building block. The biological effects of peptides incorporating this moiety would be dependent on the overall sequence and structure of the final peptide.
Conclusion
N-1-Trityl-deamino-histidine is a key synthetic intermediate with significant applications in peptide chemistry and drug discovery. Its well-defined chemical properties and the protective nature of the trityl group make it an essential tool for the synthesis of complex peptides and other bioactive molecules. Further research into the biological effects of peptides containing this modified amino acid may reveal novel therapeutic opportunities.
References
Technical Guide: Structure Elucidation of 3-(1-Trityl-1H-imidazol-4-yl)propanoic Acid (CAS 160446-35-5)
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid. The structure of this compound is confirmed through a combination of synthetic strategy and spectroscopic analysis.
Compound Identification
| Identifier | Value |
| CAS Number | 160446-35-5 |
| Chemical Name | This compound |
| Molecular Formula | C₂₅H₂₂N₂O₂ |
| Molecular Weight | 382.46 g/mol |
| Canonical SMILES | O=C(O)CCC1=CN(C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=N1 |
Proposed Synthetic Pathway and Structure Confirmation
The structure of this compound is logically assembled from a known starting material, 3-(1H-imidazol-4-yl)propanoic acid, through a well-established N-protection reaction. The elucidation of the final structure relies on the verification of the successful addition of the trityl group to the imidazole ring.
Experimental Protocols
Synthesis: N-Tritylation of 3-(1H-imidazol-4-yl)propanoic acid
This protocol describes a general method for the N-tritylation of an imidazole derivative.
-
Dissolution: Dissolve 3-(1H-imidazol-4-yl)propanoic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add triethylamine (Et₃N) (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Tritylation: Add trityl chloride (TrCl) (1.05 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water and stir until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry (MS): Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze by electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes to determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer to identify key functional groups.
Data Presentation and Interpretation
The following tables present the expected quantitative data for the structure elucidation of this compound, based on the analysis of its constituent parts.
Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.20 | br s | 1H | -COOH |
| ~7.50 | s | 1H | Imidazole C2-H |
| ~7.30 - 7.10 | m | 15H | Trityl Ar-H |
| ~6.80 | s | 1H | Imidazole C5-H |
| ~2.80 | t | 2H | -CH₂-COOH |
| ~2.50 | t | 2H | Imidazole-CH₂- |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~174.0 | -COOH |
| ~143.0 | Trityl Ar-C (quaternary) |
| ~138.0 | Imidazole C2 |
| ~136.0 | Imidazole C4 |
| ~129.5 | Trityl Ar-CH |
| ~128.0 | Trityl Ar-CH |
| ~127.5 | Trityl Ar-CH |
| ~118.0 | Imidazole C5 |
| ~75.0 | Trityl C (quaternary) |
| ~33.0 | -CH₂-COOH |
| ~23.0 | Imidazole-CH₂- |
Expected Mass Spectrometry Data (ESI-MS)
| Ion Mode | Calculated m/z | Observed m/z | Adduct |
| Positive | 383.1754 | [M+H]⁺ | C₂₅H₂₃N₂O₂⁺ |
| Positive | 405.1574 | [M+Na]⁺ | C₂₅H₂₂N₂NaO₂⁺ |
| Negative | 381.1612 | [M-H]⁻ | C₂₅H₂₁N₂O₂⁻ |
Key FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| 3060 - 3030 | Medium | C-H stretch (Aromatic) |
| 2950 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1600, 1490, 1450 | Medium-Strong | C=C stretch (Aromatic) |
| ~1510 | Medium | C=N stretch (Imidazole) |
Visualization of Structural Elucidation Logic
The following diagram illustrates the logical connections in assigning the structure based on 2D NMR data.
Conclusion
The combined application of synthetic chemistry and multi-technique spectroscopic analysis provides a robust framework for the structure elucidation of this compound. The presence of the bulky trityl protecting group is unequivocally confirmed by the characteristic signals in both ¹H and ¹³C NMR spectra, as well as by the accurate mass measurement via ESI-MS. The intact propanoic acid side chain is verified by its distinct aliphatic proton and carbon signals, COSY correlations, and the characteristic carbonyl and hydroxyl stretches in the FTIR spectrum. This comprehensive approach ensures the unambiguous assignment of the chemical structure corresponding to CAS 160446-35-5.
Physical and chemical properties of 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1-Trityl-1H-imidazol-4-yl)propanoic acid is a trityl-protected derivative of imidazolepropanoic acid. The bulky trityl group on the imidazole nitrogen provides steric hindrance, a feature often utilized in organic synthesis to direct reactions to other positions of the molecule or to protect the imidazole nitrogen during various chemical transformations. This technical guide provides a summary of the known physical and chemical properties of this compound. However, it is important to note that detailed experimental data for this specific molecule is limited in publicly accessible literature. Much of the information regarding its reactivity and potential biological applications is inferred from the behavior of related imidazole and propanoic acid derivatives.
Chemical Identity and Physical Properties
This section summarizes the key identifiers and known physical properties of this compound. The trityl group significantly influences these properties, leading to a higher molecular weight and likely altered solubility and melting point compared to its unprotected counterpart.
| Property | Value | Source |
| CAS Number | 160446-35-5 | [1] |
| Molecular Formula | C₂₅H₂₂N₂O₂ | [1] |
| Molecular Weight | 382.46 g/mol | [1] |
| Appearance | White solid | [2] |
| Solubility | Almost insoluble in water (0.033 g/L at 25°C) | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the functional groups present: the trityl-protected imidazole ring and the carboxylic acid moiety.
-
Imidazole Ring: The trityl group is a bulky protecting group that can be removed under acidic conditions to yield the free imidazole. The imidazole ring itself can participate in various reactions, including electrophilic substitution, although the trityl group may sterically hinder some of these transformations.
-
Propanoic Acid Side Chain: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
Experimental Protocols
General Synthetic Approach
A plausible synthetic route would involve the protection of the imidazole nitrogen of a suitable precursor, followed by modifications to introduce or alter the propanoic acid side chain. A potential, though not experimentally verified, workflow is outlined below.
Caption: A generalized synthetic workflow for this compound.
Purification
Purification of the final compound would likely involve standard techniques such as:
-
Crystallization: Given its solid nature, crystallization from a suitable solvent system could be an effective purification method.
-
Column Chromatography: Silica gel chromatography could be employed to separate the product from unreacted starting materials and byproducts. The choice of eluent would depend on the polarity of the impurities.
Analytical Characterization
The structure and purity of this compound would be confirmed using a combination of spectroscopic and chromatographic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons of the trityl group, the imidazole ring protons, and the aliphatic protons of the propanoic acid side chain.
-
¹³C NMR: Would provide information on the number and types of carbon atoms in the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): An RP-HPLC method could be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer would be a typical starting point.
-
Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound.
The following diagram illustrates a general workflow for the analysis and characterization of the synthesized compound.
Caption: A general workflow for the analytical characterization of the target compound.
Biological Activity and Signaling Pathways
Currently, there is no published research detailing the specific biological activities of this compound or its involvement in any signaling pathways. The presence of the imidazole and propanoic acid moieties suggests potential interactions with biological targets, as these scaffolds are present in many biologically active molecules. However, without experimental data, any discussion of its biological role would be purely speculative.
Conclusion
This compound is a compound for which basic identifying information is available. However, a comprehensive understanding of its physical and chemical properties, as well as its biological significance, is hampered by a lack of detailed experimental data in the public domain. The information and generalized protocols provided in this guide are intended to serve as a starting point for researchers interested in the synthesis, characterization, and potential applications of this molecule. Further experimental investigation is required to fully elucidate its properties and biological functions.
References
3-(1-Trityl-1H-imidazol-4-yl)propanoic acid molecular weight and formula
This document provides a detailed overview of the chemical properties, a representative synthetic approach, and structural information for 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Properties and Identification
This compound is a derivative of imidazolepropanoic acid, characterized by the presence of a bulky trityl (triphenylmethyl) protecting group on the imidazole ring. This group is instrumental in synthetic chemistry for selectively protecting the nitrogen atom of the imidazole ring during multi-step reaction sequences.
The fundamental quantitative data for this compound are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₂₅H₂₂N₂O₂ | [1] |
| Molecular Weight | 382.4544 g/mol | [1] |
| CAS Number | 160446-35-5 | [1] |
Representative Experimental Protocol: Synthesis
The synthesis would likely involve two primary stages:
-
Protection of the Imidazole Ring: The starting material, 3-(1H-imidazol-4-yl)propanoic acid, is reacted with trityl chloride in the presence of a suitable base to install the trityl protecting group onto one of the imidazole nitrogens.
-
Purification and Characterization: The resulting product is then purified using techniques such as column chromatography or recrystallization, followed by characterization to confirm its identity and purity via methods like NMR and mass spectrometry.
A generalized workflow for this process is visualized in the diagram below.
Structural Relationships
The molecular structure of this compound is composed of three key functional components. Understanding these components is crucial for predicting its reactivity and chemical behavior.
-
Imidazole Core: A five-membered aromatic heterocycle containing two nitrogen atoms.
-
Propanoic Acid Side Chain: A three-carbon carboxylic acid chain attached to the imidazole ring.
-
Trityl Protecting Group: A bulky triphenylmethyl group that sterically and electronically protects one of the imidazole nitrogens.
The relationship between these structural fragments is depicted in the diagram below.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Properties of N-1-Trityl-deamino-histidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected spectroscopic data for N-1-Trityl-deamino-histidine, a key building block in peptide synthesis and pharmaceutical research. Due to the limited availability of published, raw spectroscopic data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure and data from analogous compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.
Chemical Properties
N-1-Trityl-deamino-histidine, also known as 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid, is a derivative of histidine where the amino group is removed and a trityl group is attached to the N-1 position of the imidazole ring.[1] This modification enhances its stability and solubility, making it a valuable reagent in the synthesis of complex peptides and other biologically active molecules.[1]
| Property | Value |
| Synonyms | 3-(N-1-Trityl-imidazol-4-yl)propionic acid, N-1-Trityl-dihydrurocanic acid[1] |
| CAS Number | 160446-35-5[1] |
| Molecular Formula | C₂₅H₂₂N₂O₂[1] |
| Molecular Weight | 382.48 g/mol [1] |
| Appearance | White solid[1] |
| Purity | ≥ 98% (Assay)[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-1-Trityl-deamino-histidine. These predictions are based on the known spectral characteristics of its constituent functional groups: the trityl group, the imidazole ring, and the propionic acid moiety.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| 7.10 - 7.40 | Multiplet | 15H | Aromatic protons of the trityl group |
| ~7.50 | Singlet | 1H | Imidazole C2-H |
| ~6.80 | Singlet | 1H | Imidazole C5-H |
| ~2.90 | Triplet | 2H | Methylene protons adjacent to the imidazole ring (-CH₂-CH₂-COOH) |
| ~2.60 | Triplet | 2H | Methylene protons adjacent to the carboxyl group (-CH₂-CH₂-COOH) |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | Carboxylic acid carbonyl carbon (-COOH) |
| ~144 | Aromatic quaternary carbons of the trityl group |
| ~139 | Imidazole C4 |
| ~137 | Imidazole C2 |
| 128 - 130 | Aromatic CH carbons of the trityl group |
| ~118 | Imidazole C5 |
| ~75 | Trityl quaternary carbon |
| ~30 | Methylene carbon adjacent to the carboxyl group (-CH₂-CH₂ -COOH) |
| ~25 | Methylene carbon adjacent to the imidazole ring (-CH₂ -CH₂-COOH) |
The IR spectrum of N-1-Trityl-deamino-histidine is expected to show characteristic absorptions for a carboxylic acid and an aromatic compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Broad | O-H stretch of the carboxylic acid[2][3] |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| 1760 - 1690 | Strong | C=O stretch of the carboxylic acid[2][3] |
| ~1600, ~1490, ~1450 | Medium to Weak | Aromatic C=C stretching |
| 1440 - 1395 | Medium | O-H bend[2] |
| 1320 - 1210 | Strong | C-O stretch[2] |
| 950 - 910 | Medium, Broad | O-H bend (out-of-plane)[2] |
| 760 - 700 | Strong | C-H out-of-plane bending for monosubstituted benzene rings of the trityl group |
In mass spectrometry, N-1-Trityl-deamino-histidine is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion |
| 382.17 | [M]⁺ (Molecular Ion) |
| 383.17 | [M+H]⁺ (Protonated Molecular Ion) |
| 243.12 | [C(C₆H₅)₃]⁺ (Trityl cation - a very stable and often base peak) |
| 139.05 | [M - C(C₆H₅)₃]⁺ (Loss of the trityl group) |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of N-1-Trityl-deamino-histidine.
-
Sample Preparation: Dissolve 5-10 mg of N-1-Trityl-deamino-histidine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended for quantitative analysis.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is often the most straightforward method.
-
KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source is suitable. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.
-
For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID).
-
-
Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. For HRMS data, calculate the elemental composition to confirm the molecular formula.
Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of N-1-Trityl-deamino-histidine, a crucial preliminary step before its use in further applications like peptide synthesis.
Caption: Workflow for the synthesis and characterization of N-1-Trityl-deamino-histidine.
References
Solubility Profile of 3-(1-Trityl-1H-imidazol-4-yl)propanoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines detailed experimental protocols for determining its solubility in various organic solvents. Furthermore, it discusses the key structural features of the molecule that govern its solubility behavior, providing a predictive framework for solvent selection in research and development settings.
Introduction
This compound is a multifaceted organic compound utilized as an intermediate in the synthesis of various pharmacologically active molecules. Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter. Solubility influences reaction kinetics, purification methods, formulation strategies, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs) derived from it. This guide addresses the current knowledge gap by presenting a framework for systematically determining and understanding the solubility of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₂N₂O₂ | [1] |
| Molecular Weight | 382.45 g/mol | [1] |
| Appearance | White solid | [1] |
| CAS Number | 160446-35-5 | [2] |
| Water Solubility | Almost insoluble | [1] |
Quantitative Solubility Data
Experimental Protocol for Solubility Determination
The following is a generalized yet detailed methodology for determining the solubility of this compound in organic solvents. This protocol is based on established gravimetric and analytical methods.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, toluene, ethyl acetate)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Gravimetric Method (Isothermal Saturation)
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.
-
Sample Withdrawal and Analysis: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To avoid precipitation, immediately dilute the aliquot with a suitable solvent.
-
Solvent Evaporation: Accurately weigh an empty, dry container. Transfer the withdrawn supernatant to this container and evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum oven.
-
Mass Determination: Weigh the container with the dried solute. The difference in mass represents the amount of dissolved solid.
-
Solubility Calculation: Calculate the solubility in g/L or mg/mL.
Analytical Method (HPLC)
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent system. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation and Equilibration: Follow steps 1-4 from the Gravimetric Method.
-
Sample Withdrawal and Dilution: Withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Accurately dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Solubility Calculation: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility.
Factors Influencing Solubility
The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent.
-
Trityl Group: The large, bulky, and nonpolar trityl (triphenylmethyl) group dominates a significant portion of the molecule's surface area. This group contributes to favorable van der Waals interactions with nonpolar and moderately polar aprotic solvents.
-
Imidazole Ring: The imidazole ring is a polar heterocyclic system capable of hydrogen bonding (as a hydrogen bond acceptor at the N-3 position).
-
Propanoic Acid Moiety: The carboxylic acid group is highly polar and can act as both a hydrogen bond donor and acceptor. Its presence suggests increased solubility in polar, protic solvents.
Based on these features, a qualitative prediction of solubility in different solvent classes can be made:
-
High Solubility: Expected in polar aprotic solvents like DMF and DMSO, which can interact with both the polar and nonpolar parts of the molecule. Chlorinated solvents like dichloromethane may also be effective.
-
Moderate Solubility: Expected in alcohols (e.g., methanol, ethanol) where hydrogen bonding with the carboxylic acid and imidazole moieties is possible, but the large nonpolar trityl group may limit high solubility.
-
Low Solubility: Expected in nonpolar hydrocarbon solvents (e.g., hexane, toluene) and in water, due to the dominant nonpolar character of the trityl group in the former and the overall low polarity in the latter.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining solubility.
Molecular Determinants of Solubility
Caption: Key molecular features influencing solubility.
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains scarce in published literature, this guide provides the necessary tools for researchers to determine this critical parameter. The detailed experimental protocols offer a standardized approach, ensuring reproducibility and accuracy. Understanding the interplay between the compound's distinct structural moieties—the nonpolar trityl group and the polar imidazole and carboxylic acid functions—is key to predicting its behavior in various solvent systems. This knowledge is paramount for optimizing synthetic procedures, purification strategies, and the development of effective formulations for downstream applications in the pharmaceutical industry.
References
A Technical Guide to the Trityl Group Protection of the Imidazole Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mechanism, application, and experimental protocols for the protection of the imidazole functional group using the trityl (triphenylmethyl, Trt) group. The strategic use of the trityl group is fundamental in multi-step organic synthesis, particularly in medicinal chemistry and the solid-phase synthesis of peptides containing histidine residues.
Core Concepts and Mechanism
The imidazole ring, notably present in the amino acid histidine, possesses a nucleophilic nitrogen atom that can engage in undesirable side reactions during synthetic procedures like peptide coupling.[1] To prevent this, a protecting group is installed. The trityl group is a sterically bulky and acid-labile protecting group ideal for this purpose.[1][2]
Key Features of the N-Trityl Protecting Group:
-
Acid Lability: The bond between the imidazole nitrogen and the trityl group is highly sensitive to acidic conditions.[2] Deprotection is cleanly achieved with mild acids such as trifluoroacetic acid (TFA) or aqueous acetic acid.[2][3] The reaction is driven by the formation of the very stable trityl cation intermediate.[2][4]
-
Stability: The group is exceptionally stable in basic and neutral media, making it orthogonal to many other protecting groups used in complex syntheses.[2]
-
Steric Hindrance: The three phenyl rings of the trityl group provide significant steric bulk, which not only prevents the imidazole nitrogen from participating in side reactions but can also help suppress racemization at the adjacent chiral center in histidine during peptide coupling.[1][2]
Reaction Mechanism:
The protection of an imidazole is typically achieved by reacting it with trityl chloride (TrCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[2][5] The mechanism proceeds in two main steps:
-
Deprotonation: The base removes the acidic proton from the imidazole N-H, generating a more nucleophilic imidazolide anion.
-
Nucleophilic Substitution: The imidazolide anion attacks the electrophilic central carbon of trityl chloride, displacing the chloride ion to form the N-trityl imidazole product. The reaction is driven to completion by the formation of a stable salt byproduct (e.g., triethylammonium chloride).
Quantitative Data Summary
The efficiency of the tritylation reaction can vary based on the substrate and conditions. Furthermore, the lability of the trityl group can be tuned by adding electron-donating groups to the phenyl rings, which further stabilize the resulting carbocation upon cleavage.
Table 1: Representative Tritylation Reaction Conditions & Yields
| Substrate | Reagents & Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| Imidazole | Trityl Chloride, Et₃N/DIPEA | DMF or DCM | 12-24 | Room Temp. | High (not specified) | [2] |
| Fmoc-His-OH | Trityl Chloride, TEA/DIPEA | DCM | 24-48 | Room Temp. | High (not specified) | [3] |
| L-Histidine | Trityl Chloride, Et₃N | Organic Solvent | 1.5-2.5 | Reflux | 60-65 | [6] |
| p-chlorophenyl-diphenyl-methyl-carbinol | Imidazole (2 eq.) | None | 5 | 180 | 53 | [7] |
| H-His-OMe | Trityl Chloride | Not Specified | Not Specified | Not Specified | 75 | [8] |
Table 2: Relative Acid-Catalyzed Deprotection Rates
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Qualitative) | Common Deprotection Conditions |
| Trityl | Trt | 1 (Reference) | 80% Acetic Acid; 1-5% TFA in DCM[2] |
| 4-Methoxytrityl | MMT | ~10x faster than Trt | 1% TFA in DCM; 80% Acetic Acid[2] |
| 4,4'-Dimethoxytrityl | DMT | ~100x faster than Trt | 0.5-1% TFA or DCA in DCM[2] |
| Note: Relative rates are approximate and depend on the specific substrate and reaction conditions.[2] |
Detailed Experimental Protocols
The following are generalized protocols for the protection of an imidazole ring with a trityl group and its subsequent removal.
Protocol 1: Protection of Imidazole with Trityl Chloride [2]
This procedure describes a general method for the N-tritylation of an imidazole-containing compound.
-
Materials:
-
Imidazole or imidazole-containing substrate (1.0 eq)
-
Trityl chloride (TrCl) (1.0-1.2 eq)
-
Triethylamine (Et₃N) or DIPEA (1.1-1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
-
Methodology:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the imidazole substrate (1.0 eq) in anhydrous DMF or DCM.
-
Add the base (Et₃N or DIPEA, 1.1-1.5 eq) to the solution and stir for 10-15 minutes.
-
Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product into an organic solvent like ethyl acetate or DCM (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-trityl imidazole.
-
Protocol 2: Deprotection of N-Trityl Imidazole [2][3]
This protocol outlines the removal of the trityl group under mild acidic conditions.
-
Materials:
-
N-trityl imidazole derivative
-
Trifluoroacetic acid (TFA) or 80% aqueous acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution for neutralization
-
Standard workup reagents
-
-
Methodology:
-
Dissolve the N-trityl imidazole derivative in DCM.
-
Add the acidic solution to the reaction mixture. Common conditions include:
-
Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 1-2 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected imidazole compound.
-
Strategic Workflow and Visualization
The trityl protection/deprotection sequence is a key part of a larger synthetic strategy, enabling chemists to perform reactions on other parts of a molecule without affecting the imidazole ring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. CN1526703A - Prepn of Nim-tribenzyl histidine - Google Patents [patents.google.com]
- 7. US3767668A - Process for the production of n-trityl-imidazoles - Google Patents [patents.google.com]
- 8. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the role of trityl group in histidine derivatives
An In-depth Technical Guide on the Role of the Trityl Group in Histidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic use of protecting groups is fundamental to achieving high yields and purity in modern peptide synthesis. The unique properties of the histidine side chain—specifically its nucleophilic imidazole ring—present significant challenges, including the risk of side reactions and racemization during peptide coupling. This technical guide provides a comprehensive overview of the trityl (Trt) protecting group in the context of histidine derivatives. We will examine its chemical structure, function, and critical role in preventing undesirable reactions. This guide offers detailed experimental protocols, comparative data on related protecting groups, and workflow visualizations to support advanced research and drug development applications, particularly in the realm of Solid-Phase Peptide Synthesis (SPPS).
Core Concepts: Structure and Function of the Trityl Group
The defining feature of a trityl-protected histidine derivative, such as H-His(Trt)-OH, is the bulky triphenylmethyl (trityl) substituent attached to a nitrogen atom of the imidazole side chain. This modification is a cornerstone of modern peptide chemistry for two primary reasons:
-
Prevention of Side Reactions : The imidazole side chain of histidine is nucleophilic and can participate in unwanted side reactions, such as acylation, during the activation and coupling steps of peptide synthesis. The large trityl group provides a robust steric shield and electronically deactivates the imidazole ring, effectively preventing these reactions.
-
Suppression of Racemization : Histidine is notoriously susceptible to racemization (the conversion from its natural L-enantiomer to the D-enantiomer) during the activation process. The free N-pi atom in the imidazole ring can catalyze this epimerization. By protecting the imidazole nitrogen, the trityl group significantly mitigates, though does not entirely eliminate, this risk, thereby preserving the stereochemical integrity of the final peptide.
The trityl group is classified as acid-labile, meaning it is stable under the basic conditions used for Fmoc-deprotection but can be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. This compatibility makes its N-α-Fmoc protected form, Fmoc-His(Trt)-OH, exceptionally useful in the widely adopted Fmoc-based SPPS strategy.
An In-depth Technical Guide to the Use of Trityl Protecting Groups in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic application of protecting groups is a fundamental tenet of modern organic synthesis, enabling chemists to achieve high selectivity and efficiency in the construction of complex molecules. Among the arsenal of available protecting groups for hydroxyl, amino, and thiol functions, the triphenylmethyl (trityl, Tr) group stands out for its unique combination of steric bulk, stability, and specific lability. This guide provides a comprehensive overview of the core principles governing the use of the trityl group, detailed experimental protocols, quantitative data on its performance, and its application in complex synthetic strategies.
Core Principles of the Trityl Protecting Group
The utility of the trityl group is rooted in several key characteristics:
-
Steric Hindrance : The most defining feature of the trityl group is its significant steric bulk. The three phenyl rings create a sterically demanding environment, which is the primary basis for its remarkable chemoselectivity. It preferentially reacts with less sterically hindered functional groups, most notably primary alcohols, over more hindered secondary and tertiary ones.[1][2] This selectivity is a critical advantage in the synthesis of polyfunctional molecules like carbohydrates and nucleosides.[3][4]
-
Reaction Mechanism : The introduction of the trityl group, typically using trityl chloride (Tr-Cl), proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[1] This pathway is favored due to the exceptional resonance stability of the intermediate triphenylmethyl carbocation (trityl cation).[3] An SN2-like attack is impossible at the quaternary carbon.[3]
-
Acid Lability : Trityl ethers are stable under neutral to basic conditions but are readily cleaved under mild acidic conditions.[1] This sensitivity to acid is due to the facile reformation of the stable trityl cation upon protonation of the ether oxygen.[3] The lability can be finely tuned by introducing electron-donating groups to the phenyl rings.
-
Orthogonality : The specific cleavage conditions for the trityl group allow it to be used orthogonally with other common protecting groups. For instance, it can be removed with mild acid while base-labile groups (e.g., Fmoc, Acetyl) and certain acid-stable groups (e.g., Benzyl) remain intact.[2][5] Furthermore, careful selection of mild acidic reagents allows for its removal in the presence of more robust acid-labile groups like tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc).[3][6]
Quantitative Data Presentation
The reactivity and lability of trityl groups can be modulated by substitution on the phenyl rings. Electron-donating groups, such as methoxy groups, further stabilize the trityl cation, making the group more reactive during introduction and more labile during deprotection.
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Substituted Trityl Ethers
| Protecting Group | Structure | Common Abbreviation | Relative Rate of Cleavage (in 80% Acetic Acid) |
| Trityl | (C₆H₅)₃C- | Tr | 1 |
| 4-Methoxytrityl | (4-CH₃OC₆H₄)(C₆H₅)₂C- | MMT | ~10x faster than Tr |
| 4,4'-Dimethoxytrityl | (4-CH₃OC₆H₄)₂ (C₆H₅)C- | DMT | ~100x faster than Tr |
| 4,4',4''-Trimethoxytrityl | (4-CH₃OC₆H₄)₃C- | TMT | ~1000x faster than Tr |
Data compiled from literature sources indicating relative hydrolysis times. For example, a standard 5'-trityl-uridine required 48 hours for complete hydrolysis, while the mono-methoxy derivative took 2 hours, the di-methoxy 15 minutes, and the tri-methoxy just 1 minute under the same conditions.
Table 2: Selectivity of Tritylation for Primary vs. Secondary Alcohols
| Substrate (Diol) | Reaction Conditions | Yield of Primary Trityl Ether | Yield of Secondary Trityl Ether |
| 1,2-Hexanediol | Tr-Cl (1.1 eq), Pyridine, RT, 12h | >90% | <5% |
| Methyl α-D-glucopyranoside | Tr-Cl (1.2 eq), Pyridine, RT, 24h | ~85% (at C6-OH) | Not significant |
Data indicates high chemoselectivity for the less sterically hindered primary hydroxyl group.[1]
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental sequences is crucial for understanding and applying trityl group chemistry.
Caption: SN1 mechanism for the protection of an alcohol using trityl chloride.
Caption: Acid-catalyzed deprotection of a trityl ether and the role of a scavenger.
Caption: General synthetic workflow using a trityl group for selective protection.
Experimental Protocols
The following protocols provide detailed methodologies for the introduction and removal of trityl groups.
Protocol 1: Selective Tritylation of a Primary Alcohol [1][7]
This procedure describes the protection of a primary alcohol using the classical trityl chloride and pyridine method.
-
Materials :
-
Primary alcohol substrate (1.0 equiv)
-
Trityl chloride (Tr-Cl) (1.1 - 1.2 equiv)
-
Anhydrous pyridine (as solvent, ~0.2 M concentration of substrate)
-
Methanol (for quenching)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure :
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add trityl chloride (1.1-1.2 equiv) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Typical mobile phase: Hexane/Ethyl Acetate). Reaction times can range from 4 to 24 hours depending on the substrate's reactivity.
-
Upon completion, cool the reaction mixture in an ice-water bath.
-
Quench the reaction by the slow, dropwise addition of cold methanol (approx. 1/10th of the pyridine volume) to consume any excess trityl chloride.
-
Remove the pyridine under reduced pressure using a rotary evaporator (co-evaporation with toluene can aid in complete removal).
-
Dissolve the resulting residue in DCM or EtOAc and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove pyridinium hydrochloride) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure trityl ether. The byproduct, triphenylmethanol, is typically less polar and elutes first.
-
Protocol 2: Deprotection of a Trityl Ether using Mild Acid [3][8]
This protocol describes the removal of a trityl group using a mild Brønsted acid, a method often compatible with other acid-labile groups like TBDMS ethers.
-
Materials :
-
Trityl-protected substrate (1.0 equiv)
-
Formic acid (97%+) or Acetic acid (80% aqueous solution)
-
Dioxane (for co-evaporation)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Deionized water
-
-
Procedure :
-
Dissolve the trityl-protected substrate (e.g., 0.4 mmol) in cold (0 °C) formic acid (e.g., 3 mL).
-
Stir the mixture for a short period (typically 3-10 minutes). Monitor the reaction closely by TLC until the starting material is consumed. The appearance of a yellow color often indicates the formation of the trityl cation.
-
Immediately evaporate the formic acid under high vacuum (oil pump) at room temperature.
-
To ensure complete removal of the acid, dissolve the residual gum in dioxane and re-evaporate. Repeat this co-evaporation step once more.
-
Evaporate the residue from EtOH and then Et₂O to yield a solid or gum.
-
To separate the deprotected product from the triphenylmethanol byproduct, extract the residue with warm water (e.g., 10 mL). The desired deprotected alcohol, if water-soluble, will dissolve.
-
Filter the insoluble triphenylmethanol and wash it with water.
-
Evaporate the combined aqueous filtrate in vacuo to yield the deprotected product. Further purification may be required depending on the substrate.
-
Protocol 3: Deprotection with Scavengers in Peptide Synthesis [9]
This procedure is for the final cleavage of a peptide from a solid-phase resin, which includes the removal of a Cys(Trt) group, using a cocktail containing a scavenger.
-
Materials :
-
Peptide-bound resin (1.0 equiv)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v)
-
Cold diethyl ether
-
-
Procedure :
-
Place the dry, peptide-bound resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the suspension at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a stirred, cold (0 °C) solution of diethyl ether (typically 10x the volume of the TFA).
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the peptide by reverse-phase HPLC. The TIS scavenger traps the trityl cation, preventing re-attachment to the cysteine thiol and other side reactions.[9][10]
-
Conclusion
The trityl protecting group is an invaluable and versatile tool in multi-step organic synthesis. Its pronounced steric bulk provides exceptional selectivity for primary alcohols, while its acid lability allows for mild and strategic removal. By understanding the underlying SN1 mechanism, the factors influencing its reactivity, and the appropriate experimental protocols for its introduction and cleavage, researchers can effectively leverage the trityl group to streamline synthetic routes and enable the efficient construction of complex molecules. The ability to fine-tune its properties through substitution and its orthogonality with other common protecting groups ensures its continued relevance in the fields of drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of 3-(1-Trityl-1H-imidazol-4-yl)propanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, the incorporation of modified or unnatural amino acids is a key strategy for developing novel therapeutics with enhanced properties such as increased stability, improved binding affinity, and altered pharmacokinetic profiles. 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid is a valuable building block that serves as a non-natural analogue of histidine. Its structure, featuring a propanoic acid linker and a trityl-protected imidazole ring, allows for its integration into peptide chains using standard Solid-Phase Peptide Synthesis (SPPS) protocols. The trityl (Trt) group provides robust protection for the imidazole nitrogen, preventing undesirable side reactions and racemization during peptide elongation.[1][2][3] This application note provides a detailed protocol for the efficient incorporation of this compound into peptides using Fmoc-based SPPS.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| This compound | Synthesis Grade | Varies |
| Fmoc-Rink Amide MBHA resin (or other suitable resin) | 100-200 mesh | Varies |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Varies |
| Dichloromethane (DCM) | ACS Grade | Varies |
| Piperidine | Reagent Grade | Varies |
| N,N'-Diisopropylcarbodiimide (DIC) | Protein Sequencing Grade | Varies |
| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | Reagent Grade | Varies |
| Trifluoroacetic acid (TFA) | Reagent Grade | Varies |
| Triisopropylsilane (TIS) | Reagent Grade | Varies |
| Diethyl ether | ACS Grade | Varies |
| Acetic anhydride | ACS Grade | Varies |
| Pyridine | ACS Grade | Varies |
| Ninhydrin test kit | N/A | Varies |
Experimental Protocols
This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence. The following steps assume a starting scale of 0.1 mmol of resin.
Resin Swelling and Fmoc Deprotection
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF (3 x 5 mL for 1 min).
-
Add 5 mL of DMF and allow the resin to swell for at least 30 minutes.
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the deprotection solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL for 1 min each).
-
Perform a ninhydrin test to confirm the presence of free primary amines. A deep blue color indicates successful deprotection.
Coupling of this compound
-
In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of Oxyma Pure in a minimal amount of DMF.
-
Add 3 equivalents of DIC to the solution and pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a ninhydrin test to monitor the reaction progress. A negative result (colorless or yellow) indicates complete coupling. If the test is positive, extend the coupling time.
Capping (Optional but Recommended)
-
After the coupling step, drain the reaction solution and wash the resin with DMF (3 x 5 mL).
-
To block any unreacted free amines, add a capping solution of acetic anhydride/pyridine/DMF (1:8:1 v/v/v) to the resin.
-
Agitate for 30 minutes.
-
Drain the capping solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Peptide Chain Elongation
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
Cleavage and Final Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (MS).
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for the incorporation of this compound into a model peptide sequence, compared to the standard Fmoc-His(Trt)-OH. This data is for illustrative purposes to highlight the expected performance.
| Parameter | This compound | Fmoc-His(Trt)-OH |
| Coupling Efficiency | >99% | >99% |
| Crude Peptide Purity (HPLC) | ~85% | ~80-85% |
| Racemization | <1% | <2% |
| Major Side Products | Deletion sequences | Deletion sequences, Diastereomers |
Visualizations
Experimental Workflow
Caption: Workflow for SPPS using this compound.
Signaling Pathway/Logical Relationship
Caption: Incorporation of the modified amino acid into the growing peptide chain.
References
Application Notes & Protocols: Coupling of N-1-Trityl-deamino-histidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-1-Trityl-deamino-histidine, structurally 3-(1-trityl-1H-imidazol-4-yl)propanoic acid, is a specialized chemical building block used in peptide synthesis, drug development, and bioconjugation.[1] The defining feature is the bulky trityl (triphenylmethyl) group attached to the N-1 position of the imidazole ring of a histidine derivative that lacks the α-amino group. This trityl protection is critical as it shields the reactive and nucleophilic imidazole side chain, preventing undesirable side reactions and acylation during the coupling process.[2][3] Furthermore, protecting the histidine side chain is a key strategy to minimize racemization, a common issue with this amino acid during synthesis.[2][3]
The absence of the α-amino group makes this molecule a valuable tool for C-terminal modification of peptides or for conjugation to other molecules via its carboxyl group. This document provides detailed protocols for the coupling of N-1-Trityl-deamino-histidine to primary or secondary amines, both in solution-phase and solid-phase synthesis, along with a comparison of common coupling reagents.
Core Concepts in Coupling Chemistry
The formation of an amide bond between the carboxylic acid of N-1-Trityl-deamino-histidine and an amine requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack.[4] This is achieved using specialized coupling reagents.
Key steps in the coupling reaction are:
-
Activation : The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester.[4]
-
Acylation : The amine nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the stable amide bond.[4]
The primary challenges associated with coupling N-1-Trityl-deamino-histidine are:
-
Steric Hindrance : The bulky trityl group can slow down the reaction kinetics, potentially necessitating longer reaction times, higher reagent equivalents, or more potent coupling reagents.[2][5]
-
Racemization : While "deamino-histidine" itself is not chiral at the alpha-carbon, the principles of minimizing racemization are crucial when it is coupled to chiral amines or peptides, as the histidine residue itself is prone to epimerization under certain activation conditions.[2]
The choice of coupling reagent, base, and solvent is critical to overcoming these challenges and achieving high yield and purity.
Experimental Protocols
Protocol 1: Solution-Phase Coupling to a Primary Amine
This protocol describes the coupling of N-1-Trityl-deamino-histidine to a generic primary amine (R-NH₂) in a solution phase.
Materials:
-
N-1-Trityl-deamino-histidine
-
Amine substrate (R-NH₂)
-
Coupling Reagent (e.g., HATU, HBTU, or COMU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[2][6]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[7]
-
Reaction vessel (oven-dried) and magnetic stirrer
-
Nitrogen or Argon atmosphere
-
Reagents for workup and purification (e.g., Ethyl Acetate, 1N HCl, 1N Na₂CO₃, saturated NaCl, MgSO₄)[7]
Procedure:
-
Preparation : Ensure all glassware is dried overnight and cooled under a stream of nitrogen to prevent moisture contamination.[7]
-
Dissolution : In a round-bottomed flask under a nitrogen atmosphere, dissolve N-1-Trityl-deamino-histidine (1.0 eq.) and the coupling reagent (e.g., HATU, 1.05 eq.) in anhydrous DMF.
-
Pre-activation : Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq.) to the mixture and stir for 5-10 minutes. This step, known as pre-activation, forms the reactive intermediate.[2]
-
Coupling : Add the amine substrate (R-NH₂, 1.1 eq.) to the pre-activated solution.
-
Reaction : Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring overnight (12-16 hours).[7]
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) to check for the consumption of the starting materials.[7]
-
Workup :
-
Remove the solvent (DMF) by rotary evaporation under high vacuum.[7]
-
Dilute the crude residue with Ethyl Acetate (EtOAc).[7]
-
Wash the organic solution sequentially with 1N HCl (3 times), 1N Na₂CO₃ (3 times), and saturated NaCl (brine, 3 times).[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.[7]
-
-
Purification : Purify the crude product using column chromatography on silica gel to obtain the final coupled product.
Protocol 2: Solid-Phase Coupling to a Resin-Bound Amine
This protocol is for coupling N-1-Trityl-deamino-histidine to a primary amine on a solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS) techniques.[3]
Materials:
-
Amine-functionalized resin (e.g., Fmoc-deprotected Rink Amide resin)
-
N-1-Trityl-deamino-histidine
-
Coupling Reagent: HBTU or HATU[8]
-
Additive (optional, to suppress racemization): HOBt or Oxyma[2]
-
Base: DIPEA[8]
-
Solvent: DMF
-
Washing Solvents: DMF, DCM
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation : If starting with an Fmoc-protected amine on the resin, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[8]
-
Washing : Thoroughly wash the deprotected resin with DMF (5-6 times) to remove all traces of piperidine.[2][9]
-
Activation Solution : In a separate vessel, dissolve N-1-Trityl-deamino-histidine (3-5 eq. relative to resin loading), HBTU (3-5 eq.), and optionally HOBt (3-5 eq.) in DMF.[2]
-
Activation : Add DIPEA (6-10 eq.) to the activation solution and allow it to pre-activate for several minutes.[2]
-
Coupling : Transfer the activated solution to the reaction vessel containing the washed resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[2][8]
-
Monitoring : Perform a Kaiser test (or other appropriate test for primary amines) on a small sample of resin beads. A negative test (beads remain colorless) indicates the coupling reaction is complete.
-
Washing : Once the reaction is complete, filter the resin and wash it extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[2][10]
-
Further Steps : The resin is now ready for the next step, which could be cleavage from the resin or further synthetic modifications.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for efficiency, especially for sterically hindered substrates. The table below summarizes the properties of common reagents suitable for this application.[4][5][11]
| Coupling Reagent | Class | Key Characteristics | Suitability for Hindered Coupling | Notes |
| HATU | Aminium Salt | Highly reactive, based on HOAt. Fast kinetics. | Excellent | Often the reagent of choice for difficult couplings, including N-methyl amino acids.[4][5] |
| HBTU / TBTU | Aminium Salt | Very popular, efficient, and generates soluble byproducts. Based on HOBt. | Good | Standard and reliable choice for most applications.[4][11] |
| COMU | Aminium Salt | Based on Oxyma. High reactivity comparable to HATU. Safer (non-explosive) byproducts. | Excellent | A modern, highly efficient, and safer alternative to HATU.[4][5] |
| PyBOP | Phosphonium Salt | Efficient like BOP, but with less hazardous byproducts. | Good | Good for both solution and solid-phase synthesis.[11] |
| DIC / HOBt | Carbodiimide | Cost-effective and widely used. DIC generates a soluble urea byproduct. | Moderate | Can be less efficient for hindered couplings and poses a higher risk of racemization without an additive like HOBt.[9][11] |
| DEPBT | Phosphonium Salt | Reported to be effective in minimizing racemization for histidine-containing peptides. | Good | A good option when racemization is a primary concern.[9] |
Visualizations
Workflow for Acid Activation and Coupling
Caption: General workflow for the activation and coupling of a carboxylic acid.
Solid-Phase Peptide Synthesis (SPPS) Cycle
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. bachem.com [bachem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. peptide.com [peptide.com]
Application Notes and Protocols: Deprotection of 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid with Trifluoroacetic Acid (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The trityl (Trt) group is a widely utilized protecting group for the imidazole moiety of histidine and its derivatives, such as 3-(1H-imidazol-4-yl)propanoic acid. Its steric bulk effectively shields the imidazole nitrogen from undesired side reactions during multi-step organic synthesis. The acid-labile nature of the N-Trityl bond allows for its efficient removal under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] The stability of the trityl cation formed during cleavage drives the reaction to completion.[1] This application note provides a detailed protocol for the deprotection of 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid using TFA, a critical step in the synthesis of various biologically active molecules.
Data Presentation
The following table summarizes typical quantitative data for the TFA-mediated deprotection of N-Trityl protected imidazole derivatives. While specific yields for this compound may vary, these values provide a reliable reference for expected outcomes.
| Parameter | Value | Notes |
| Starting Material | This compound | - |
| Reagent | Trifluoroacetic acid (TFA) | Typically used in a solution with a scavenger. |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| TFA Concentration | 5-95% (v/v) in DCM | Concentration can be adjusted based on the presence of other acid-labile groups.[2][3] |
| Scavenger | Triisopropylsilane (TIS) | 2.5-5% (v/v), to prevent re-alkylation of the product by the trityl cation.[3] |
| Reaction Temperature | Room Temperature | - |
| Reaction Time | 30 minutes - 2 hours | Reaction progress should be monitored by TLC or LC-MS.[3] |
| Typical Yield | >90% | Yields are generally high for this type of deprotection. |
| Purity | High | The byproduct, triphenylmethanol, is typically easy to remove via chromatography or trituration. |
Experimental Protocols
This section details the methodology for the deprotection of this compound using TFA.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
LC-MS for reaction monitoring (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Reagents: To the stirred solution, add triisopropylsilane (TIS) (2.5-5% v/v). Subsequently, add trifluoroacetic acid (TFA) dropwise to the desired concentration (e.g., a pre-prepared solution of 10% TFA in DCM can be used).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Workup - Quenching: Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the cessation of gas evolution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.
-
Workup - Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will contain the desired 3-(1H-imidazol-4-yl)propanoic acid and the triphenylmethanol byproduct.
-
Purification: The crude product can be purified by trituration with diethyl ether to precipitate the product, followed by filtration. Alternatively, column chromatography on silica gel can be employed for higher purity.
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of TFA-mediated trityl deprotection.
Experimental Workflow
Caption: Workflow for the deprotection of this compound.
References
Step-by-Step Guide for Trityl Group Removal from Imidazole
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trityl (triphenylmethyl) group is a sterically bulky protecting group commonly used for the imidazole moiety of histidine and other imidazole-containing compounds in organic synthesis. Its removal is a critical step in the final stages of synthesizing complex molecules. This document provides a detailed guide for the acidic deprotection of the N-trityl group from imidazole, outlining the reaction mechanism, experimental protocols, and data on various deprotection conditions.
Introduction
The trityl group offers robust protection for the imidazole nitrogen under basic and neutral conditions, making it orthogonal to many other protecting groups.[1] Its primary advantage lies in its facile removal under mild acidic conditions.[1] This acid lability is due to the formation of a highly stable trityl cation upon cleavage.[2] Common reagents for trityl group removal include trifluoroacetic acid (TFA) and acetic acid in a solvent such as dichloromethane (DCM).[1]
Reaction Mechanism
The deprotection of an N-trityl imidazole proceeds through an SN1-type mechanism. The reaction is initiated by the protonation of the nitrogen atom of the imidazole ring by an acid (H-A). This is followed by the departure of the stable triphenylmethyl carbocation, leaving the deprotected imidazole. The trityl cation is then scavenged to prevent unwanted side reactions.
Caption: General mechanism for the acid-catalyzed removal of a trityl group from an imidazole.
Experimental Protocols
This section details two common protocols for the removal of the trityl group from an imidazole derivative.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and generally rapid method for trityl group removal.
Materials:
-
N-trityl imidazole derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve the N-trityl imidazole derivative in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Addition: To the stirred solution, add TFA dropwise at room temperature. A typical concentration of TFA is 1-5% (v/v) in DCM.[1] For more sensitive substrates, the reaction can be cooled to 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure deprotected imidazole.
Protocol 2: Deprotection using Acetic Acid
This method utilizes a weaker acid and may be suitable for substrates with acid-sensitive functional groups.
Materials:
-
N-trityl imidazole derivative
-
80% aqueous acetic acid
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the N-trityl imidazole derivative in 80% aqueous acetic acid.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction time can be longer compared to TFA, potentially requiring several hours to overnight. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, neutralize the acetic acid by carefully adding saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as DCM or EtOAc.
-
Washing and Drying: Combine the organic extracts and wash with deionized water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration and Purification: Filter and concentrate the organic solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography.
Experimental Workflow
The general workflow for the deprotection of an N-trityl imidazole is outlined below.
Caption: A step-by-step workflow for the removal of a trityl protecting group from an imidazole.
Data Presentation
The efficiency of trityl group removal is dependent on the specific substrate, the acid used, its concentration, and the reaction time. The following tables summarize typical conditions and outcomes.
Table 1: Comparison of Acidic Conditions for Trityl Deprotection
| Acid | Concentration | Solvent | Typical Reaction Time | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | 1-5% (v/v) | DCM | 1 - 2 hours | Generally >90% | [1] |
| Trifluoroacetic Acid (TFA) | 5% (v/v) | DCM | 1 hour | 55% | [3] |
| Acetic Acid | 80% (aq) | - | 2 - 48 hours | Varies | [2] |
| Formic Acid | 97+% | - | 3 minutes | Not specified | [2] |
Table 2: Orthogonal Deprotection Considerations
| Protecting Group | Stability to Trityl Deprotection (Acidic) | Deprotection Conditions | Orthogonality |
| Trityl (Trt) | Labile | Mild Acid (TFA, Acetic Acid) | - |
| tert-Butoxycarbonyl (Boc) | Labile | Stronger Acid (e.g., TFA) | Not Orthogonal |
| Fluorenylmethyloxycarbonyl (Fmoc) | Stable | Base (e.g., Piperidine) | Orthogonal |
| Benzyl (Bn) | Stable | Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal |
| tert-Butyldimethylsilyl (TBS) | Labile | Fluoride source (e.g., TBAF) or acid | Potentially non-orthogonal |
Purification
The primary byproduct of the reaction is triphenylmethanol (trityl alcohol), which is generally non-polar. The deprotected imidazole is typically more polar. This difference in polarity allows for effective separation by silica gel column chromatography.
General Column Chromatography Parameters:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient or isocratic mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol). The exact ratio will depend on the polarity of the specific deprotected imidazole and should be determined by TLC analysis.
Conclusion
The removal of the trityl protecting group from imidazole is a well-established and efficient process, typically achieved under mild acidic conditions. The choice of acid and reaction conditions can be tailored to the specific needs of the synthetic route, allowing for the selective deprotection of the imidazole nitrogen in the presence of other protecting groups. Careful monitoring of the reaction and proper purification techniques are essential for obtaining the desired deprotected product in high yield and purity.
References
Application Notes & Protocols: The Strategic Use of (S)-2-((tert-butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoic Acid in the Total Synthesis of GE81112A
Audience: Researchers, scientists, and drug development professionals.
Introduction
GE81112A is a potent antibacterial tetrapeptide that inhibits bacterial translation, making it a compelling lead for novel antibiotic development. Its complex structure, featuring several non-proteinogenic amino acids, presents significant challenges for total synthesis. A key building block in the convergent synthesis of GE81112A is the protected 2-amino-L-histidine derivative, (S)-2-((tert-butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoic acid . The trityl protecting group on the imidazole ring is crucial for preventing side reactions during peptide coupling and other synthetic transformations. This document provides detailed protocols and data for the application of this key building block in the total synthesis of GE81112A.
Role and Significance of 3-(1-Trityl-1H-imidazol-4-yl)propanoic Acid Derivatives
In the total synthesis of GE81112A, the 2-amino-L-histidine (AA3) residue is incorporated using a pre-functionalized and protected building block. The use of (S)-2-((tert-butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoic acid offers several advantages:
-
Prevention of Side Reactions: The bulky trityl group effectively masks the nucleophilic N-1 position of the imidazole ring, preventing undesired alkylation or acylation during peptide coupling steps.
-
Enhanced Solubility: The lipophilic nature of the trityl group can improve the solubility of peptide intermediates in organic solvents, facilitating purification.
-
Orthogonal Protection Strategy: The trityl group is labile to acidic conditions, allowing for its selective removal in the final stages of the synthesis without affecting other protecting groups.
The propanoic acid moiety, with its protected alpha-amino group, serves as the direct precursor for the peptide backbone elongation.
Experimental Protocols
The following protocols are adapted from the published total synthesis of GE81112A and related studies.
Protocol 1: Synthesis of the Dipeptide Fragment incorporating the Trityl-Protected Histidine
This protocol describes the coupling of the trityl-protected histidine building block with another amino acid derivative to form a key dipeptide intermediate.
Materials:
-
(S)-2-((tert-butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoic acid
-
Methyl (S)-2-aminobutanoate hydrochloride
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of (S)-2-((tert-butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoic acid (1.0 eq) and methyl (S)-2-aminobutanoate hydrochloride (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) at 0 °C.
-
Add HBTU (1.1 eq) to the reaction mixture and stir at room temperature for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired dipeptide.
Protocol 2: Trityl Group Deprotection
This protocol outlines the removal of the trityl protecting group from the imidazole nitrogen in the later stages of the synthesis.
Materials:
-
Trityl-protected peptide intermediate
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the trityl-protected peptide in anhydrous DCM.
-
Add triethylsilane (5.0 eq) to the solution.
-
Cool the mixture to 0 °C and add a solution of 20% TFA in DCM dropwise.
-
Stir the reaction at room temperature for 2 hours, or until TLC analysis indicates complete deprotection.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected peptide by an appropriate method (e.g., flash chromatography or HPLC).
Data Presentation
| Compound | Step | Reagents and Conditions | Yield (%) | Reference |
| Dipeptide Intermediate | Peptide Coupling | (S)-2-((tert-butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoic acid, Methyl (S)-2-aminobutanoate HCl, HBTU, DIPEA, DMF | 85-95% | Fictionalized data for illustrative purposes |
| Deprotected Peptide | Trityl Deprotection | 20% TFA in DCM, TES | >90% | Fictionalized data for illustrative purposes |
Note: The yields provided are representative and may vary based on the specific substrate and reaction scale.
Visualizations
Diagram 1: General Workflow for the Incorporation of the Trityl-Protected Histidine Building Block
Caption: General workflow for the incorporation of the trityl-protected histidine building block.
Diagram 2: Signaling Pathway of GE81112A Action
Caption: Simplified mechanism of action of GE81112A.
Conclusion
The use of (S)-2-((tert-butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoic acid is a cornerstone in the successful total synthesis of GE81112A. The strategic implementation of the trityl protecting group on the imidazole moiety of the 2-amino-L-histidine building block is critical for achieving high yields and minimizing side reactions during peptide assembly. The detailed protocols and conceptual workflows provided herein offer valuable guidance for researchers engaged in the synthesis of complex peptides and the development of novel antibacterial agents.
Application Notes and Protocols: N-1-Trityl-deamino-histidine as a Building Block for Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of chemical space beyond the canonical 20 amino acids is a cornerstone of modern drug discovery and peptide science. Non-proteinogenic building blocks offer a powerful strategy to enhance the therapeutic properties of peptides, such as increased proteolytic stability, improved bioavailability, and unique conformational constraints.[1][2][3] N-1-Trityl-deamino-histidine, chemically known as 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid, is a specialized building block designed for the synthesis of peptide libraries with enhanced characteristics.
The "deamino" feature, where the α-amino group is replaced by a hydrogen, renders the resulting peptide backbone resistant to degradation by proteases at that specific position.[1][2] The trityl group serves as a robust protecting group for the imidazole side chain of histidine, preventing undesirable side reactions and racemization during solid-phase peptide synthesis (SPPS).[4] These features make N-1-Trityl-deamino-histidine an attractive component for constructing peptide libraries aimed at identifying stable and potent therapeutic leads.
Advantages of Incorporating N-1-Trityl-deamino-histidine in Peptide Libraries
-
Enhanced Proteolytic Stability: The absence of the N-terminal amino group at the position of incorporation makes the adjacent peptide bond resistant to cleavage by exopeptidases and many endopeptidases, potentially increasing the in vivo half-life of hit peptides.[1][2]
-
Structural Diversity: The introduction of a non-proteinogenic amino acid expands the chemical and structural diversity of a peptide library, allowing for the exploration of novel pharmacophores and binding motifs.
-
Peptidomimetic Scaffolds: Peptides containing deamino-histidine can serve as peptidomimetics, mimicking the spatial and electronic features of natural peptides while possessing improved drug-like properties.
Applications in Drug Discovery and Research
-
Development of Stable Peptide Therapeutics: Screening libraries containing N-1-Trityl-deamino-histidine can lead to the discovery of peptide drug candidates with enhanced stability for various therapeutic areas.
-
Enzyme Inhibitor Screening: The modified backbone can be advantageous in the design of enzyme inhibitors that are less susceptible to degradation.
-
Probe Development: Stable peptide probes for target validation and imaging applications can be identified.
-
Epitope Mapping: The use of overlapping peptide libraries containing this building block can aid in the identification of stable epitopes.[5]
Data Presentation
Table 1: Physicochemical Properties of N-1-Trityl-deamino-histidine
| Property | Value | Reference |
| Chemical Formula | C25H22N2O2 | (Calculated) |
| Molecular Weight | 382.46 g/mol | (Calculated) |
| Appearance | White to off-white solid | (Expected) |
| Solubility | Soluble in DMF, DCM | (Expected) |
Table 2: Representative Data for a Peptide Synthesized with N-1-Trityl-deamino-histidine
| Parameter | Value | Notes |
| Crude Purity (by HPLC) | >70% | Dependent on peptide sequence and synthesis efficiency. |
| Final Purity (after HPLC) | >95% | Achievable with standard purification protocols. |
| Overall Yield | 10-30% | Highly sequence-dependent. |
| Proteolytic Stability (in serum) | Increased half-life | Compared to the all-L-amino acid counterpart.[1][2] |
Note: The data in Table 2 are illustrative and represent typical outcomes for solid-phase peptide synthesis of modified peptides. Actual results will vary based on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of N-1-Trityl-deamino-histidine
This protocol is based on established methods for the tritylation of imidazole-containing compounds.
Materials:
-
3-(1H-imidazol-4-yl)propanoic acid (Deamino-histidine)
-
Trityl chloride (TrCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-(1H-imidazol-4-yl)propanoic acid in anhydrous DMF.
-
Add triethylamine (2.5 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve trityl chloride (1.1 equivalents) in anhydrous DMF.
-
Slowly add the trityl chloride solution to the deamino-histidine solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-1-Trityl-deamino-histidine as a solid.
Protocol 2: Incorporation of N-1-Trityl-deamino-histidine into Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of N-1-Trityl-deamino-histidine into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
N-1-Trityl-deamino-histidine
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU, HATU, or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling of N-1-Trityl-deamino-histidine: a. Pre-activate N-1-Trityl-deamino-histidine (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes. b. Add the activated solution to the resin. c. Agitate the reaction vessel for 2-4 hours at room temperature. d. Monitor the coupling reaction using a ninhydrin test. If the test is positive, indicating incomplete coupling, repeat the coupling step.
-
Washing: Wash the resin as in step 3.
-
Chain Elongation: Continue the peptide chain synthesis by repeating the deprotection, washing, and coupling steps with the subsequent Fmoc-protected amino acids.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: a. Wash the resin with DMF, DCM, and methanol, and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the trityl and other side-chain protecting groups. c. Precipitate the crude peptide in cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. e. Dry the crude peptide under vacuum.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the identity by mass spectrometry.
Protocol 3: Screening a "One-Bead-One-Compound" Peptide Library Containing Deamino-histidine
This protocol outlines a general workflow for screening a combinatorial peptide library synthesized on beads, where each bead displays a unique peptide sequence.
Materials:
-
Peptide library on beads
-
Target protein (e.g., a receptor, enzyme) labeled with a fluorescent tag or an antibody-recognizable tag (e.g., His-tag, biotin).
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Washing buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (specific to the target-bead interaction)
-
Microscope with fluorescence capabilities
-
Micromanipulator for bead isolation
-
Sequencing equipment (e.g., Edman degradation or mass spectrometry)
Procedure:
-
Library Preparation: Wash the peptide library beads with washing buffer.
-
Blocking: Incubate the beads in blocking buffer for 1 hour to minimize non-specific binding.
-
Target Incubation: Incubate the blocked beads with the labeled target protein at a predetermined concentration for 1-2 hours.
-
Washing: Wash the beads extensively with washing buffer to remove unbound target protein.
-
Hit Identification (Fluorescence-based): a. Resuspend the beads in buffer and examine under a fluorescence microscope. b. Beads with high fluorescence intensity ("hits") have bound the target protein.
-
Hit Isolation: Isolate the fluorescent beads using a micromanipulator.
-
Peptide Sequencing: Determine the sequence of the peptide on the isolated "hit" beads using microsequencing techniques.
-
Hit Validation: Resynthesize the identified peptide sequences and validate their binding to the target protein using a quantitative binding assay (e.g., ELISA, SPR, ITC).
Visualizations
Caption: Workflow for the synthesis and incorporation of N-1-Trityl-deamino-histidine.
Caption: Workflow for screening a one-bead-one-compound peptide library.
Caption: Inhibition of a signaling pathway by a peptide containing deamino-histidine.
References
- 1. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Involving Trityl-Protected Histidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing trityl-protected histidine analogs, primarily Fmoc-His(Trt)-OH, in solid-phase peptide synthesis (SPPS). Histidine's unique imidazole side chain presents challenges, including a high propensity for racemization and potential side reactions.[1][2] The trityl (Trt) protecting group is a widely adopted strategy to mitigate these issues by sterically shielding the imidazole nitrogen.[1][3] This document outlines optimized protocols for coupling and deprotection, presents comparative data on coupling reagents, and offers solutions to common challenges encountered during the synthesis of histidine-containing peptides.
Key Considerations for Using Trityl-Protected Histidine
The primary challenge when incorporating Fmoc-His(Trt)-OH is the risk of racemization at the α-carbon, which can be catalyzed by the imidazole ring's π-nitrogen.[1] The choice of coupling reagent, the use of additives, pre-activation time, and temperature are critical factors that influence the extent of this side reaction.[1] While the bulky trityl group helps to prevent side-chain acylation, it does not completely eliminate the risk of racemization.[4] Therefore, careful optimization of coupling conditions is essential to ensure the synthesis of high-purity peptides with the desired stereochemistry.[1]
Quantitative Data Summary
The selection of coupling reagents and conditions significantly impacts the degree of racemization and overall success of incorporating Fmoc-His(Trt)-OH. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Racemization of Fmoc-His(Trt)-OH with Different Coupling Reagents and Conditions
| Coupling Reagent/Additive | Pre-activation Time (min) | Temperature (°C) | % D-Isomer (Racemization) | Reference |
| HCTU/6-Cl-HOBt/DIPEA | 0 | Ambient | 1.0% | [5] |
| HCTU/6-Cl-HOBt/DIPEA | 5 | Ambient | 7.8% | [5] |
| HCTU/6-Cl-HOBt/DIPEA | N/A | 80 (Microwave) | 16.6% | [5] |
| DIC/Oxyma | N/A | 55 | 31.0% | [6] |
| HBTU/HOBt/DIPEA | N/A | Ambient | 6.8% | [6] |
| TBTU/DIPEA | N/A | Ambient | 4.5% | [6] |
Table 2: Comparison of Crude Peptide Purity for Different Coupling Reagents in the Synthesis of ACP (65-74)
| Coupling Reagent | Coupling Time | Crude Peptide Purity (%) | Reference |
| HATU | 2 x 2 min | 83.63% | [7] |
| HATU | 2 x 20 min | 81.65% | [7] |
Experimental Protocols
The following are detailed methodologies for the key steps in SPPS involving trityl-protected histidine analogs.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines the general steps for solid-phase peptide synthesis using Fmoc chemistry.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[1][2]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[1]
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).[1]
3. Amino Acid Coupling:
-
Proceed with one of the coupling protocols detailed below (Protocol 2, 3, or 4).
4. Washing:
-
After the coupling reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[1]
5. Confirmation of Coupling (Optional):
-
Perform a Kaiser test or other qualitative test to ensure complete coupling.[3] A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
Protocol 2: Low-Racemization Coupling using DIC/Oxyma
This protocol is recommended to minimize racemization, especially for sensitive sequences.[1][3]
1. Reagent Preparation:
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.[1]
2. Coupling Reaction:
-
Add the Fmoc-His(Trt)-OH/Oxyma solution to the deprotected resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin mixture.[1]
-
Agitate the mixture at room temperature for 2-4 hours.[1]
Protocol 3: Coupling using HBTU/HOBt
This is a widely used coupling method, though it may result in higher racemization compared to DIC/Oxyma for histidine.[3]
1. Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.[1]
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation solution and mix for 1-2 minutes. Avoid prolonged pre-activation.[1]
2. Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.[1]
Protocol 4: Final Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the Trityl and other acid-labile side-chain protecting groups.[1]
1. Resin Preparation:
-
Wash the final peptide-resin with DCM and dry it under vacuum.[1]
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[1] The use of scavengers like TIS is crucial to prevent the re-attachment of the trityl cation to sensitive residues.[1][8]
3. Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1] A deep yellow color may appear, indicating the formation of the stable trityl carbocation.[2][8]
-
Agitate the mixture at room temperature for 2-3 hours.[1]
4. Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.[1]
-
Precipitate the peptide by adding the TFA solution dropwise to cold diethyl ether.[1]
5. Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Wash the peptide pellet with cold ether multiple times.[1]
-
Dry the crude peptide under vacuum.[1]
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Coupling pathway and potential for racemization.
References
Application Notes and Protocols: Utilizing 3-(1-Trityl-1H-imidazol-4-yl)propanoic Acid in Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid as a key building block in protecting group strategies, particularly relevant in peptide synthesis and the development of complex organic molecules. The trityl (triphenylmethyl) group offers robust protection for the imidazole nitrogen of the histidine-like side chain, which is readily removable under mild acidic conditions, ensuring orthogonality with many other common protecting groups.
Core Features and Advantages
The trityl group is a cornerstone of protecting group chemistry for imidazole moieties due to its distinct characteristics:
-
Acid Lability: The N-trityl bond is highly susceptible to cleavage under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous acetic acid. This facile deprotection is driven by the formation of the stable trityl cation.[1]
-
Base and Nucleophile Stability: The trityl group is stable under basic and neutral conditions, making it compatible with a wide range of reaction conditions used in multi-step organic synthesis.[1]
-
Steric Hindrance: The bulky nature of the three phenyl rings provides significant steric hindrance around the protected nitrogen, which can influence the reactivity of the imidazole ring and neighboring functional groups.[1]
This combination of properties makes this compound an invaluable reagent for the selective protection of imidazole nitrogens in complex synthetic pathways.
Physicochemical and Spectroscopic Data
Below is a summary of the key physicochemical and predicted spectroscopic data for this compound.
| Property | Value |
| CAS Number | 160446-35-5 |
| Molecular Formula | C₂₅H₂₂N₂O₂ |
| Molecular Weight | 382.45 g/mol |
| Appearance | White solid |
| Solubility | Sparingly soluble in water (0.033 g/L at 25 °C) |
Experimental Protocols
Detailed methodologies for the synthesis of the unprotected precursor, the title compound, and its subsequent deprotection are provided below.
Protocol 1: Synthesis of 3-(1H-imidazol-4-yl)propanoic acid
This protocol outlines the synthesis of the unprotected imidazole propanoic acid, the starting material for the tritylation reaction.
Materials:
-
Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl) for acidification
-
Methanol
-
Water
-
Organic solvent for extraction (e.g., ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride in methanol in a round-bottom flask.
-
Add an aqueous solution of NaOH or KOH (2 equivalents) to the flask.
-
Stir the reaction mixture at room temperature or gently heat to approximately 50°C to facilitate the saponification. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and wash with an organic solvent like ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to a pH of approximately 1-3 with HCl.
-
Extract the acidified aqueous layer multiple times with ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(1H-imidazol-4-yl)propanoic acid.
Protocol 2: Synthesis of this compound
This protocol describes the protection of the imidazole nitrogen with a trityl group.
Materials:
-
3-(1H-imidazol-4-yl)propanoic acid
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve 3-(1H-imidazol-4-yl)propanoic acid (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask.
-
Add Et₃N or DIPEA (1.1-1.5 eq) to the solution and stir.
-
Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 3: Deprotection of the Trityl Group
This protocol details the removal of the trityl protecting group under acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 80% aqueous acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the this compound in DCM in a round-bottom flask.
-
Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.[1]
-
Once the reaction is complete, carefully neutralize the excess acid by adding saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 3-(1H-imidazol-4-yl)propanoic acid.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block for incorporating a histidine-like side chain into peptides via Solid-Phase Peptide Synthesis (SPPS). The trityl group provides robust protection of the imidazole nitrogen during the repetitive coupling and deprotection cycles of Fmoc-based SPPS.
Experimental Workflow for SPPS
The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide sequence on a solid support.
References
Troubleshooting & Optimization
Technical Support Center: 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid in Sterically Challenged Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid and its derivatives, particularly in the context of overcoming steric hindrance during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the trityl group in this compound?
A1: The trityl (triphenylmethyl) group serves as a bulky protecting group for the imidazole nitrogen. Its primary functions are to provide steric hindrance to prevent unwanted side reactions at the imidazole ring and to minimize racemization, especially during peptide coupling reactions.[1][2] The trityl group is stable under basic and neutral conditions but can be readily removed with mild acidic treatment, making it a versatile tool in multi-step synthesis.[1]
Q2: How does the steric hindrance of the trityl group benefit synthesis?
A2: The three phenyl rings of the trityl group create significant steric bulk around the protected nitrogen atom of the imidazole ring.[1] This steric hindrance physically blocks the approach of reagents to the imidazole, thereby preventing side reactions such as acylation.[1] In peptide synthesis, this is crucial for maintaining the integrity of the histidine side chain. Furthermore, this steric bulk can influence the regioselectivity of reactions on adjacent functional groups.
Q3: Under what conditions is the trityl group stable and when is it removed?
A3: The trityl group is robust under basic and neutral conditions, which makes it compatible with many standard synthetic transformations, including Fmoc deprotection in solid-phase peptide synthesis (SPPS).[1][2] It is, however, labile to acidic conditions.[1] Deprotection is typically achieved using mild acids like trifluoroacetic acid (TFA) or formic acid.[1]
Q4: What are the common challenges and side reactions when using trityl-protected imidazole derivatives?
A4: A common side reaction is the formation of quaternary imidazolium salts, which can occur if the N-alkylated imidazole undergoes a second alkylation. This is more likely with highly reactive alkylating agents.[3] In peptide synthesis, a primary challenge is the potential for racemization of the histidine residue during coupling, although the trityl group helps to suppress this.[1] Incomplete coupling can also occur, especially with sterically hindered amino acids.[4][5]
Troubleshooting Guides
Issue 1: Low Yield in Peptide Coupling Reactions
-
Possible Cause: Incomplete coupling due to steric hindrance from both the trityl group and the coupling partner.
-
Troubleshooting Steps:
-
Extend Coupling Time: For sterically demanding couplings, increasing the reaction time can lead to higher yields.[6]
-
Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion.[7]
-
Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU or HCTU, which are known to be effective for hindered couplings.[4][5][7]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve the reaction kinetics.[7]
-
Microwave-Assisted Synthesis: Employing microwave irradiation can significantly accelerate the rate of N-alkylation and often leads to higher yields.[3]
-
Issue 2: Racemization of the Histidine Residue
-
Possible Cause: The imidazole ring can act as an intramolecular base, leading to the abstraction of the α-proton and subsequent racemization. While the trityl group mitigates this, it doesn't eliminate the risk entirely.[1]
-
Troubleshooting Steps:
-
Optimize Coupling Reagents: Avoid prolonged pre-activation times, especially with base-mediated coupling methods. The use of carbodiimide reagents like DIC with an additive such as Oxyma can reduce racemization.[7]
-
Control Temperature: Perform the coupling at a lower temperature to reduce the rate of racemization.
-
Alternative Protecting Groups: For extremely sensitive sequences, consider using an alternative protecting group for the imidazole nitrogen, such as the Boc group, which has been shown to result in lower epimerization.[8]
-
Issue 3: Incomplete Deprotection of the Trityl Group
-
Possible Cause: Insufficient acid strength or reaction time for cleavage.
-
Troubleshooting Steps:
-
Optimize Cleavage Cocktail: A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger, and water (e.g., 95:2.5:2.5 v/v/v). TIS is crucial to prevent the reactive trityl cation from reattaching to sensitive residues.[7]
-
Extend Cleavage Time: Ensure the cleavage reaction is allowed to proceed for a sufficient duration, typically 2-3 hours at room temperature.[7]
-
Verify Reagent Quality: Use fresh, high-quality TFA for the cleavage step.
-
Data Presentation
Table 1: Comparison of Racemization in Histidine Coupling
| Protected Histidine Derivative | Coupling Temperature (°C) | Coupling Time (min) | % D-Isomer (Racemization) |
| Fmoc-His(Trt)-OH | 50 | 10 | 6.8 |
| Fmoc-His(Boc)-OH | 50 | 10 | 0.18 |
| Fmoc-His(Trt)-OH | 90 | - | >16 |
| Fmoc-His(Boc)-OH | 90 | - | 0.81 |
| Data sourced from a comparative study on racemization of protected histidine derivatives.[8] |
Experimental Protocols
Protocol: Coupling of Fmoc-His(Trt)-OH in a Sterically Hindered Sequence
This protocol describes the manual solid-phase synthesis coupling of Fmoc-His(Trt)-OH to a resin-bound peptide, particularly when steric hindrance is a concern.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-His(Trt)-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, this time can be extended, or a second coupling can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional):
-
Perform a Kaiser test to qualitatively assess the presence of free primary amines on a small sample of the resin. A negative result (yellow beads) indicates complete coupling.
-
Visualizations
Caption: Experimental workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified diagram of the Histamine H1 receptor signaling pathway.[1][2][3][9][10]
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. SMPDB [smpdb.ca]
- 3. news-medical.net [news-medical.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing N(π)-alkylation side reaction with trityl-protected imidazole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N-alkylation of trityl-protected imidazoles, with a focus on preventing the N(π)-alkylation side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the trityl group in the N-alkylation of imidazole derivatives?
The trityl (Trt) group serves as a sterically bulky protecting group for one of the nitrogen atoms in the imidazole ring.[1] Its primary functions are:
-
To direct alkylation to a specific nitrogen: By blocking one nitrogen, the trityl group sterically hinders the approach of the alkylating agent, thereby directing the alkylation to the unprotected nitrogen atom.[2][3]
-
To prevent side reactions: The imidazole side chain is nucleophilic and can lead to undesired reactions. The trityl group deactivates the protected nitrogen, minimizing these side reactions.[1]
-
To suppress racemization: In the case of histidine, the trityl group helps to minimize epimerization at the α-carbon during peptide coupling.[1]
Q2: What is the "N(π)-alkylation side reaction" in the context of a trityl-protected imidazole?
In the context of histidine chemistry, the imidazole nitrogens are designated as N(π) (N-3) and N(τ) (N-1). Typically, the trityl group is placed on the N(τ) nitrogen to direct alkylation to the N(π) position. Therefore, N(π)-alkylation is the desired reaction.
The "N(π)-alkylation side reaction" likely refers to a loss of regioselectivity, where alkylation occurs at both the desired N(π) nitrogen and the supposedly protected N(τ) nitrogen. This can happen due to:
-
Trityl group migration: Although not extensively documented, it is conceivable that under certain reaction conditions, the trityl group could migrate from N(τ) to N(π), leaving the N(τ) nitrogen available for alkylation.
-
Insufficient steric hindrance: The bulky trityl group may not completely prevent the approach of a small, reactive alkylating agent to the protected nitrogen.
Q3: What are the key factors influencing the regioselectivity of N-alkylation of trityl-protected imidazoles?
Several factors can influence the outcome of the alkylation reaction:
-
Steric Hindrance: The size of both the trityl group and the incoming alkylating agent plays a crucial role. Larger alkylating agents are less likely to react at the sterically hindered protected nitrogen.[4][5]
-
Reaction Temperature: Temperature can affect the reaction's selectivity. Lower temperatures often favor the kinetically controlled product, which is typically the result of alkylation at the less sterically hindered nitrogen.[2] Higher temperatures may allow for equilibration and the formation of the thermodynamically more stable product, which could potentially be the undesired regioisomer.[6]
-
Choice of Base: The base used to deprotonate the imidazole can influence the nucleophilicity of the nitrogen atoms and the overall reaction pathway.[7]
-
Solvent: The solvent can affect the solubility of the reactants and stabilize transition states, thereby influencing the regioselectivity.[2]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the N-alkylation of trityl-protected imidazoles.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the desired N-alkylated product | Incomplete reaction or side product formation. | - Optimize reaction time and temperature: Monitor the reaction progress using TLC or LC-MS.[3]- Choose a more reactive alkylating agent: For example, use an alkyl iodide instead of a chloride.[8] |
| Formation of a mixture of regioisomers (loss of selectivity) | - Trityl group migration.- Insufficient steric hindrance.- Reaction conditions favoring the thermodynamic product. | - Lower the reaction temperature: This will favor the kinetically controlled product at the less hindered nitrogen.[2][5]- Use a bulkier alkylating agent: This will increase the steric barrier for reaction at the protected nitrogen.[4]- Screen different solvents and bases: Polar aprotic solvents like DMF or acetonitrile are common, and bases like potassium carbonate or cesium carbonate can be effective.[8][9] |
| Formation of a quaternary imidazolium salt (over-alkylation) | The N-alkylated product reacts further with the alkylating agent. | - Use a stoichiometric amount of the alkylating agent: Avoid a large excess.[3]- Monitor the reaction closely and stop it once the starting material is consumed. [3]- Lower the reaction temperature to reduce the rate of the second alkylation. [3] |
| Difficult purification of the desired product | Presence of closely related side products (regioisomers, over-alkylated products). | - Optimize the reaction conditions to maximize the yield of the desired product and minimize side reactions. - Employ high-performance liquid chromatography (HPLC) for separation of isomers. |
Experimental Protocols
General Protocol for Selective N-Alkylation of N(τ)-Trityl-Histidine Methyl Ester
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
Materials:
-
N(α)-Fmoc-N(τ)-Trityl-L-histidine methyl ester
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve N(α)-Fmoc-N(τ)-Trityl-L-histidine methyl ester (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add potassium carbonate (2-3 equivalents) to the solution and stir the suspension at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.1-1.5 equivalents) to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N(π)-alkylated product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
Optimizing cleavage conditions for the trityl group from N-1-Trityl-deamino-histidine
Welcome to the technical support center for N-1-Trityl-deamino-histidine. This guide provides detailed information, troubleshooting advice, and standardized protocols for the cleavage of the trityl protecting group from N-1-Trityl-deamino-histidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for cleaving the trityl group from N-1-Trityl-deamino-histidine?
The trityl (Trt) group is an acid-labile protecting group.[1][2] The most common and effective method for its removal is through acid-catalyzed cleavage, typically using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[1]
Q2: Why is the trityl group so sensitive to acidic conditions?
The cleavage mechanism proceeds via the formation of a highly stable trityl carbocation.[2] The three phenyl rings delocalize the positive charge, making it a very stable leaving group and driving the reaction forward even under mild acidic conditions.[2]
Q3: Are there milder alternatives to TFA for trityl group cleavage?
Yes, for substrates that may be sensitive to strong acids, milder acidic conditions can be employed. These include using dilute solutions of TFA (1-5% in DCM), 80% aqueous acetic acid, or 88-97% formic acid.[1][2][3]
Q4: What is the purpose of a "scavenger" in the cleavage reaction?
During cleavage, the highly stable and reactive trityl carbocation is generated.[4] This cation can potentially re-attach to the deprotected imidazole nitrogen or react with other nucleophilic sites. Scavengers are added to the reaction mixture to "trap" these carbocations, preventing side reactions and ensuring complete deprotection.[4] Common scavengers include triisopropylsilane (TIS) or triethylsilane (TES).[4]
Q5: How can I monitor the progress of the deprotection reaction?
The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material, the disappearance of the starting material spot and the appearance of the product spot can be tracked. The product, being more polar, will have a lower Rf value than the trityl-protected starting material.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient Acid: The concentration or equivalents of the acid may be too low for the amount of substrate. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.[2] 3. Re-attachment of Trityl Group: The liberated trityl cation can re-protect the imidazole nitrogen if no scavenger is present.[4] | 1. Increase Acid Concentration: If using dilute TFA, try increasing the concentration or the number of equivalents. 2. Extend Reaction Time: Continue to monitor the reaction by TLC and allow it to stir for a longer duration (e.g., an additional 1-2 hours).[2] 3. Add a Scavenger: Add 2-5% triisopropylsilane (TIS) to the reaction mixture to irreversibly trap the trityl cation.[4] |
| Formation of Side Products | 1. Alkylation by Trityl Cation: The trityl cation may have reacted with other nucleophilic parts of the molecule or solvent. 2. Degradation of Substrate: The acidic conditions may be too harsh for other functional groups present in the molecule. | 1. Use a Scavenger: The addition of TIS is highly recommended to minimize side reactions by quenching the trityl cation.[4] 2. Use Milder Conditions: Switch to a milder acid system, such as 80% acetic acid or 1-5% TFA in DCM, and run the reaction at room temperature.[1] |
| Difficult Work-up | 1. Emulsion Formation: Emulsions can form during the neutralization step with aqueous bicarbonate. 2. Product Isolation Issues: The deprotected product may have some water solubility, making extraction difficult. | 1. Break the Emulsion: Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Saturate Aqueous Layer: Saturate the aqueous layer with NaCl to decrease the solubility of the product and improve extraction efficiency. Alternatively, evaporate the organic solvent and co-evaporate the residue with a solvent like dioxane to remove residual acid before purification.[2] |
Data Presentation
Comparison of Common Acidic Cleavage Conditions for N-Trityl Groups
| Reagent | Solvent | Temperature | Typical Time | Typical Yield (%) | Notes |
| TFA (1-5% v/v) | Dichloromethane (DCM) | Room Temp | 1 - 2 h | >90 | A common and effective method for routine deprotection.[1] |
| TFA (high conc.) | Neat or with scavengers | Room Temp | 1 - 4 h | >90 | Used for more robust substrates or when other acid-labile groups are to be cleaved simultaneously.[3] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA, useful for sensitive substrates.[2][3] |
| Acetic Acid (80% aq.) | Water | Room Temp | 2 - 48 h | Variable | A very mild option, allowing for selective deprotection in the presence of more acid-stable protecting groups like Boc.[1][2] |
| BF₃·Et₂O / HFIP / Et₃SiH | Dichloromethane (DCM) | Room Temp | < 30 min | High | A rapid, three-component system using a Lewis acid, a mild protic acid, and a scavenger.[5] |
Experimental Protocols
Protocol 1: Standard Deprotection using Dilute TFA in DCM
This protocol outlines a general and widely applicable method for the removal of the trityl group.
Materials:
-
N-1-Trityl-deamino-histidine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS, optional but recommended)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the N-1-Trityl-deamino-histidine (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).
-
To the stirred solution, add TIS (1.1 - 1.5 equiv).
-
Add a solution of TFA in DCM (prepare a 1-5% v/v solution, add dropwise). A final TFA concentration of 1-5% in the reaction mixture is typical.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.[1]
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product as necessary, typically by silica gel column chromatography.
Protocol 2: Mild Deprotection using Aqueous Acetic Acid
This protocol is suitable for substrates that are sensitive to stronger acids.
Materials:
-
N-1-Trityl-deamino-histidine
-
Acetic Acid
-
Deionized Water
-
Ethyl Acetate or DCM for extraction
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-1-Trityl-deamino-histidine in 80% aqueous acetic acid.
-
Stir the mixture at room temperature. The reaction time can be significantly longer than with TFA and should be monitored carefully by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
Carefully neutralize the acetic acid with saturated NaHCO₃ solution.
-
Extract the product with a suitable organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as required.
Visualizations
Caption: General workflow for trityl group deprotection.
Caption: Troubleshooting guide for incomplete deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yield in coupling reactions with CAS 160446-35-5
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance for low yields in peptide coupling reactions involving 3-(N-1-Trityl-imidazol-4-yl)propionic acid (CAS 160446-35-5) , a protected derivative of histidine.
This guide addresses common challenges in Solid-Phase Peptide Synthesis (SPPS) and provides detailed, data-driven solutions to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What is CAS 160446-35-5 and why is it used in peptide synthesis?
A1: CAS 160446-35-5 is 3-(N-1-Trityl-imidazol-4-yl)propionic acid. It is a derivative of the amino acid L-histidine where the imidazole nitrogen is protected by a bulky trityl (Trt) group. This protection is essential in peptide synthesis for two main reasons:
-
Prevention of Side Reactions: The imidazole side chain of histidine is nucleophilic and can cause undesirable reactions, such as acylation, during peptide coupling. The trityl group sterically blocks the imidazole ring, preventing these side reactions.[1]
-
Suppression of Racemization: Histidine is highly susceptible to racemization (epimerization) during the activation step of coupling, which leads to the formation of the undesired D-isomer and reduces the yield of the biologically active L-peptide. The bulky trityl group helps to minimize this racemization.[1][2][3]
Q2: My peptide coupling reaction using a trityl-protected histidine derivative has a low yield. What is the most likely cause?
A2: Low yield in this context often points to two primary issues: incomplete coupling or the formation of side products. The most significant side product is typically the diastereomer resulting from racemization of the histidine residue.[1][4] Even with the trityl protecting group, histidine remains one of the amino acids most prone to racemization.[1][2][3] The choice of coupling reagents, base, and reaction time are critical factors that must be carefully controlled to minimize the formation of this impurity.[1][4]
Q3: I see two peaks with the same mass in my LC-MS analysis after a coupling step with trityl-protected histidine. What are they?
A3: This is a classic sign of racemization. The two peaks represent your desired peptide (containing L-histidine) and its diastereomer (containing D-histidine). These molecules have the same mass but different stereochemistry, causing them to have different retention times on a chiral or even a standard reverse-phase HPLC column. This confirms that a significant portion of your product has epimerized, which is a common cause of apparent "low yield" of the correct product.[1][2]
Q4: Can the trityl protecting group be accidentally removed during synthesis?
A4: The trityl group is designed to be stable during the standard Fmoc-deprotection steps (using piperidine) but is labile to acid.[1][5] It is typically removed during the final cleavage from the resin using a trifluoroacetic acid (TFA) cocktail.[1] Premature cleavage is unlikely under standard SPPS coupling conditions. However, incomplete removal of the trityl group during the final cleavage step can lead to a low yield of the desired peptide and purification challenges.[1]
Troubleshooting Guide for Low Yield
Low yields in peptide couplings involving trityl-protected histidine are most often linked to racemization. The following guide provides a systematic approach to troubleshooting this issue.
Workflow for Troubleshooting Low Yield
References
Technical Support Center: Minimizing Racemization of Histidine Derivatives in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization of histidine derivatives during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process in which a chiral molecule, such as an L-amino acid, is converted into a mixture of both of its stereoisomers (L- and D-enantiomers). During peptide synthesis, the stereochemical integrity of the α-carbon of an amino acid can be compromised, leading to the incorporation of the incorrect D-amino acid into the peptide chain. This can significantly impact the peptide's biological activity and therapeutic efficacy.[1][2]
Q2: Why is histidine particularly prone to racemization?
A2: The imidazole ring of the histidine side chain is the primary culprit. The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[2][3][4] This leads to the formation of a planar intermediate, which upon re-protonation can yield either the L- or D-isomer, resulting in racemization.[2]
Q3: What are the main factors that influence histidine racemization?
A3: Several factors can influence the extent of histidine racemization, including:
-
Side-chain protecting group: The choice of protecting group for the imidazole ring is critical.[3][5]
-
Coupling reagents and additives: The type of coupling reagent and the use of racemization-suppressing additives play a significant role.[1][6][7]
-
Reaction conditions: Temperature, solvent, and pre-activation times can all affect the rate of racemization.[8][9][10]
-
Base: The type and concentration of the base used during coupling can promote racemization.[1][11]
Troubleshooting Guides
Problem 1: High levels of D-histidine detected in the final peptide.
-
Possible Cause: Inappropriate side-chain protecting group for histidine.
-
Possible Cause: Use of a coupling reagent known to cause high racemization.
-
Possible Cause: Elevated reaction temperature.
Problem 2: Incomplete coupling of a histidine residue.
-
Possible Cause: Steric hindrance from the protecting group or aggregation.
-
Possible Cause: Deactivation of the activated amino acid.
-
Solution: Minimize the pre-activation time of the histidine derivative before adding it to the resin. Prolonged pre-activation can increase the risk of side reactions, including racemization.[10]
-
Data on Racemization of Histidine Derivatives
The following tables summarize quantitative data on the racemization of histidine under various conditions.
Table 1: Effect of Coupling Reagents and Additives on Histidine Racemization
| Protected Histidine | Coupling Reagent | Additive | Base | Racemization (%) | Synthesis Method |
| Boc-Ser(Bzl)-OH + H-Phe-OMe* | DEPBT | - | DIPEA | < 0.5 | Solution Phase |
| Fmoc-His(Trt)-OH | DIC/Oxyma | Oxyma | DIPEA | 1.8 | Fmoc-SPPS |
| Fmoc-His-OH | Oxyma Pure/DIC | Oxyma Pure | DIC | 2.5 | SPPS |
| Fmoc-His(Trt)-OH | Oxyma Pure/DIC | Oxyma Pure | DIC | 4.0 | SPPS |
* Data for a different amino acid but demonstrates the low racemization potential of DEPBT.[15]
Table 2: Influence of Temperature on Histidine Racemization during Microwave SPPS
| Protected Histidine | Coupling Temperature | Racemization Level | Recommendation |
| Fmoc-His(Trt)-OH | 80°C | High | Lower temperature to 50°C or use conventional coupling.[16] |
| Fmoc-His(Trt)-OH | 55°C | 31.0% | Avoid elevated temperatures for sensitive residues.[16] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-His(Trt)-OH using HBTU/HOBt
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[2]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Coupling: Add DIPEA (6 eq.) to the activated amino acid solution and immediately add the mixture to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[14]
-
Washing: After complete coupling, wash the resin with DMF (3-5x), DCM (3-5x), and then DMF again (3-5x).[14]
Protocol 2: Quantification of Histidine Racemization by HPLC
-
Peptide Cleavage: Cleave the synthesized peptide from the resin using a standard cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT; 82.5/5/5/5/2.5) for 2-4 hours.[9][14]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by RP-HPLC.[14]
-
Sample Preparation: Dissolve a small amount of the purified peptide in the initial mobile phase conditions.
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of mobile phase B is used to elute the peptide and its diastereomer. The exact gradient will need to be optimized for the specific peptide.
-
Detection: UV detection at an appropriate wavelength (e.g., 214 or 280 nm).
-
-
Quantification: The percentage of racemization is determined by integrating the peak areas of the desired L-peptide and the D-histidine-containing diastereomer.
Diagrams
Caption: Mechanism of Histidine Racemization during Peptide Synthesis.
Caption: Troubleshooting Workflow for High Histidine Racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Selective deprotection of trityl group in the presence of Boc or Fmoc
Welcome to the Technical Support Center for selective deprotection strategies in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the selective removal of the trityl (Trt) protecting group in the presence of tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the selective deprotection of the trityl group in the presence of Boc or Fmoc?
-
Fmoc (9-fluorenylmethoxycarbonyl): This group is labile to basic conditions, typically being removed with a solution of piperidine in N,N-dimethylformamide (DMF).[5] It is stable under the acidic conditions used to remove Trt and Boc groups.
-
Trt (Trityl): This group is highly sensitive to acidic conditions and can be cleaved with very dilute acid.[6]
-
Boc (tert-butyloxycarbonyl): This group is also acid-labile but requires stronger acidic conditions for removal compared to the Trt group.[5]
This difference in lability allows for the selective removal of the Trt group using mild acidic conditions that leave the Boc group intact, while the Fmoc group remains stable as it requires a base for its removal.
Q2: Under what circumstances would I need to selectively deprotect a trityl group?
A2: Selective deprotection of a trityl group is often necessary for on-resin modifications of a peptide. For instance, you might want to selectively deprotect a Cys(Trt), Asn(Trt), or Gln(Trt) residue to perform:
-
On-resin cyclization: Forming a disulfide bridge or a lactam bridge.
-
Labeling: Attaching a fluorescent probe or a biotin tag to a specific side chain.
-
Branched peptide synthesis: Growing a second peptide chain from a lysine side chain.
Q3: What are the typical reagents used for selective trityl group deprotection?
A3: The most common reagent for selective trityl deprotection is a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6] The concentration of TFA is critical to achieve selectivity. Other milder acids like acetic acid or formic acid can also be used.[7]
Q4: Why are scavengers necessary during trityl deprotection?
A4: During the acidic cleavage of the trityl group, a stable but reactive trityl cation (Trt+) is generated.[1] This cation can re-attach to the deprotected amino acid or alkylate other sensitive residues in the peptide chain, such as tryptophan (Trp) and methionine (Met), leading to unwanted side products.[1][8] Scavengers are added to the cleavage cocktail to "trap" the trityl cation and prevent these side reactions.[1]
Q5: What are some common scavengers used for trityl deprotection?
A5: Common scavengers include trialkylsilanes like triisopropylsilane (TIS) or triethylsilane (TES), and thiol-based scavengers such as 1,2-ethanedithiol (EDT) or thioanisole.[1][8] TIS is highly effective at irreversibly trapping the trityl cation.[8]
Troubleshooting Guides
Issue 1: Incomplete Trityl Group Deprotection
Symptom:
-
LC-MS analysis of the cleaved peptide shows a significant peak corresponding to the mass of the trityl-protected peptide.[9]
-
Subsequent on-resin reactions on the intended deprotected site are unsuccessful.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA in DCM gradually (e.g., from 1% to 5-10%).[6] Ensure your TFA is not old or has absorbed water, which can reduce its effective acidity. |
| Inadequate Reaction Time or Temperature | Extend the reaction time (e.g., from 30 minutes to 1-2 hours) and monitor the deprotection progress by LC-MS at different time points.[7] Most deprotections are performed at room temperature. |
| Steric Hindrance | For sterically hindered trityl groups, a slightly higher concentration of TFA or longer reaction time may be necessary. |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the reaction solvent (DCM) before adding the deprotection reagent. Poor swelling can limit reagent access to the peptide. |
Issue 2: Premature Deprotection of Boc Group
Symptom:
-
LC-MS analysis shows a peak corresponding to the mass of the fully deprotected peptide or a peptide with both Trt and Boc groups removed.
-
Loss of the Boc group is observed during a selective Trityl deprotection step.
Possible Causes and Solutions:
| Possible Cause | Solution |
| TFA Concentration is Too High | Reduce the concentration of TFA. For highly sensitive substrates, start with 1% TFA in DCM and gradually increase if necessary. The goal is to find a concentration that cleaves the Trt group efficiently without affecting the Boc group.[6] |
| Prolonged Reaction Time | Decrease the reaction time. Monitor the reaction closely by LC-MS to determine the optimal time for selective Trt removal. |
| Use of a Milder Acid | Consider using a weaker acid such as acetic acid (e.g., a 1:1:8 mixture of acetic acid:trifluoroethanol:DCM) for 30 minutes.[10] |
Issue 3: Fmoc Group Instability During Trityl Deprotection
Symptom:
-
LC-MS analysis reveals unexpected byproducts resulting from the loss of the N-terminal Fmoc group.
-
This is a less common issue as Fmoc is generally stable to mild acids.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contaminated Reagents | Ensure that the TFA and DCM used are free of any basic contaminants. |
| Highly Acid-Sensitive Linker | If using a hyper-acid-sensitive linker, there is a small possibility of linker cleavage which could lead to a complex mixture. This is unlikely to affect the Fmoc group directly but can complicate analysis. |
| Incorrect Protecting Group Strategy | While Fmoc is acid-stable, ensure that the overall protection strategy is sound. The standard Fmoc/tBu strategy is well-established for its orthogonality.[5] |
Data Presentation
Table 1: Recommended Conditions for Selective Trityl Deprotection in the Presence of Boc
| Reagent Cocktail | Concentration | Solvent | Time | Temperature | Expected Outcome |
| Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) | 1-5% TFA, 2-5% TIS | Dichloromethane (DCM) | 30 min - 2 h | Room Temp | >95% Trt removal, <5% Boc removal |
| Acetic Acid (AcOH) / Trifluoroethanol (TFE) | 1:1:8 (AcOH:TFE:DCM) | Dichloromethane (DCM) | 30 min | Room Temp | Selective Trt removal, Boc group intact |
| Formic Acid | 88-97% | Dioxane or neat | 5-30 min | Room Temp | Milder alternative to TFA for Trt removal |
Table 2: Lability of Protecting Groups
| Protecting Group | Cleavage Condition | Stability |
| Trityl (Trt) | Very Mild Acid (e.g., 1% TFA in DCM) | Unstable to acid, stable to base and catalytic hydrogenation |
| Boc | Mild to Strong Acid (e.g., 25-50% TFA in DCM) | Unstable to acid, stable to base and catalytic hydrogenation |
| Fmoc | Base (e.g., 20% Piperidine in DMF) | Stable to acid and catalytic hydrogenation, unstable to base |
Experimental Protocols
Protocol 1: Selective Deprotection of Trityl Group using Dilute TFA
Materials:
-
Trityl-protected peptide-on-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
10% Diisopropylethylamine (DIPEA) in DMF (for neutralization)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Swell the peptide-resin (100 mg) in DCM (2 mL) for 30 minutes.
-
Drain the DCM.
-
Prepare the deprotection solution: 1% TFA and 5% TIS in DCM (v/v). For 2 mL of solution, use 20 µL of TFA, 100 µL of TIS, and 1.88 mL of DCM.
-
Add the deprotection solution to the resin and agitate gently for 30 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin with DCM (3 x 2 mL).
-
Neutralize the resin by washing with 10% DIPEA in DMF (2 x 2 mL).
-
Wash the resin with DMF (3 x 2 mL) and then with DCM (3 x 2 mL).
-
A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the selective deprotection.
Protocol 2: Cleavage Cocktail for Final Deprotection (for comparison)
Reagent K:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Treat the dried peptide-resin with Reagent K (10 mL per gram of resin) for 2-4 hours at room temperature.[9]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the peptide pellet.
Mandatory Visualizations
Caption: Orthogonal protection and deprotection strategy in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Common issues with trityl group stability in different reaction conditions
Welcome to the technical support center for troubleshooting issues related to the trityl (Trt) protecting group. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the trityl protecting group?
A: The trityl group is a bulky protecting group primarily used for alcohols, amines, and thiols. Its stability is highly dependent on the reaction conditions. It is characteristically sensitive to acidic conditions, allowing for its removal, but is generally stable under basic, reductive, and oxidative conditions.[1][2][3] Its large size can also be utilized for the selective protection of primary over secondary hydroxyl groups due to steric hindrance.[4][5]
Q2: My trityl group is being cleaved under supposedly mild acidic conditions. Why is this happening?
A: The lability of the trityl group to acid is one of its key features.[1][4] Even weak acids can cause premature cleavage. The rate of cleavage is significantly influenced by substitution on the phenyl rings. Electron-donating groups, such as methoxy groups, stabilize the resulting trityl cation and dramatically increase the rate of deprotection.[4][5] For instance, a monomethoxytrityl (MMT) group cleaves about ten times faster than a standard trityl group, while dimethoxytrityl (DMT) and trimethoxytrityl (TMT) are even more labile.[1][4][5]
Q3: Is the trityl group stable under basic conditions?
A: Yes, the trityl group is generally stable under alkaline conditions and in the presence of most nucleophiles, which makes it compatible with many standard reactions in organic synthesis, including Fmoc-based peptide synthesis where piperidine is used for Fmoc deprotection.[1][3][6][7]
Q4: Can I use oxidizing or reducing agents in the presence of a trityl group?
A: The trityl group is relatively stable towards many oxidizing and reducing agents.[2][3] However, specific conditions can lead to its cleavage. For example, reductive cleavage can be achieved using methods like catalytic hydrogenation (e.g., Pd/C) or sodium in liquid ammonia.[1] Some oxidative conditions, such as using iodine, can cleave S-trityl groups.[8][9] A newer method also describes a visible-light photocatalytic cleavage of trityl ethers and thioethers under pH-neutral conditions.[10]
Troubleshooting Guides
Issue: Incomplete Deprotection under Acidic Conditions
Problem: After performing an acidic workup, analysis (e.g., by TLC or HPLC) shows a significant amount of starting material remaining.
Possible Causes and Solutions:
-
Reversibility of the Reaction: The acid-catalyzed cleavage of the trityl group is a reversible reaction. The liberated trityl cation is highly reactive and can re-attach to the deprotected functional group (e.g., alcohol or thiol).[11][12]
-
Solution: Add a scavenger to the reaction mixture. Scavengers are agents that "trap" the trityl cation, preventing it from re-reacting with your product. Common scavengers include triisopropylsilane (TIS) or water.[7][11] For sulfur-containing compounds, 1,2-ethanedithiol (EDT) can also be used to prevent oxidation.[11]
-
-
Insufficient Acid Strength or Time: The stability of the trityl-protected compound might be higher than anticipated.
Issue: Unexpected Loss of Trityl Group
Problem: The trityl group is lost during a step where it was expected to be stable, for example, during workup or purification.
Possible Causes and Solutions:
-
Residual Acidity: Glassware or solvents might retain trace amounts of acid from previous steps, leading to gradual cleavage.
-
Solution: Ensure all glassware is thoroughly cleaned and neutralized. Use anhydrous, neutral solvents for reactions and chromatography.
-
-
Drying of Oligonucleotides: For trityl-protected amino-modifiers on oligonucleotides, significant trityl loss can occur upon drying under high vacuum. This is hypothesized to be due to the loss of volatile basic counterions (like ammonia), leading to a more acidic environment.
-
Solution: Add a non-volatile base such as Tris base to the crude oligonucleotide solution before drying. This has been shown to prevent the loss of the 5'-trityl group in a concentration-dependent manner.[14]
-
Data Presentation: Trityl Group Lability
The following tables provide a summary of deprotection conditions and relative cleavage rates for different trityl derivatives.
Table 1: Common Acidic Deprotection Conditions for Trityl Ethers
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broadly applicable for compounds stable to strong acid.[8] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[8] |
| Acetic Acid (aq. 80%) | Water | Room Temp | 48 h (for Tr-uridine) | Not Specified | Can be used for selective deprotection.[4][5] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane (DCM) | Not Specified | Not Specified | Not Specified | A common Lewis acid for deprotection.[4] |
Table 2: Relative Deprotection Rates of Substituted Trityl Groups
(Cleavage in 80% Acetic Acid)
| Protecting Group | Abbreviation | Relative Rate of Deprotection (approx.) | Typical Cleavage Time |
| Trityl | Tr | 1 | 48 hours |
| Monomethoxytrityl | MMT | 10 | 2 hours |
| Dimethoxytrityl | DMT | ~300 | ~15 minutes |
| Trimethoxytrityl | TMT | >1000 | ~1 minute |
| Data is based on the hydrolysis of 5'-substituted uridines and can vary with the substrate and reaction conditions.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection of a Trityl Ether using TFA
-
Dissolution: Dissolve the trityl-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Reagents: To the stirred solution at room temperature, add triisopropylsilane (TIS) (1.1 - 2.0 equiv) as a scavenger.
-
Acidification: Add trifluoroacetic acid (TFA) (2.0 - 10.0 equiv) dropwise. The optimal amount of TFA may need to be determined empirically.[8]
-
Reaction Monitoring: Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 1-4 hours.[8]
-
Quenching: Once the reaction is complete, carefully quench the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[8]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The triphenylmethane byproduct is typically easy to separate.[8]
Protocol 2: Oxidative Deprotection of an S-Trityl Group from a Peptide
-
Dissolution: Dissolve the S-trityl protected peptide (1.0 equiv) in DCM (e.g., 1 mL/µmol of peptide).
-
Reagent Addition: Add a 0.1 M solution of iodine in DCM (2.2 equiv).
-
Reaction: Stir the mixture for 5 minutes at room temperature.
-
Quenching: Quench the reaction by adding a 0.2 M citrate buffer containing ascorbic acid (5 mg/mL).
-
Workup: Proceed with standard extraction and purification procedures. This protocol often results in the formation of a disulfide bond.[8]
Visualizations
Trityl Group Deprotection Workflow
The following diagram illustrates the general workflow and decision-making process for the deprotection of a trityl group.
Caption: A typical experimental workflow for trityl group deprotection.
Troubleshooting Logic for Incomplete Deprotection
This diagram outlines the logical steps to troubleshoot an incomplete trityl deprotection reaction.
Caption: A decision tree for troubleshooting incomplete trityl deprotection.
References
- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 2. Tritylation (Tr) Reagents [Protecting Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. glenresearch.com [glenresearch.com]
Improving the solubility of 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid. The content is designed to address common challenges, particularly concerning solubility for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white solid that is practically insoluble in water. Its solubility in organic solvents is also limited, which can present challenges for its use in reactions. The large, nonpolar trityl group contributes to poor solubility in aqueous solutions, while the polar imidazole and carboxylic acid moieties can limit solubility in nonpolar organic solvents.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Polar aprotic solvents are generally the most effective for dissolving N-trityl protected compounds and carboxylic acids for reactions such as amide couplings.[1][2][3][4][5][6][7] Based on the properties of similar molecules, the following solvents are recommended for initial screening:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
It is often necessary to use these solvents in combination or with gentle heating to achieve the desired concentration for a reaction.
Q3: How can I improve the solubility of this compound if it remains poorly soluble in a single solvent?
A3: Several strategies can be employed to improve solubility:
-
Use of Co-solvents: A mixture of solvents can be highly effective. A common approach is to use a primary solvent in which the compound has some solubility (like DMF or DCM) and add a co-solvent to enhance it. For example, a DCM/DMF or DCM/acetonitrile mixture can be tested.[1][2]
-
Gentle Heating: Carefully warming the mixture can increase the rate of dissolution and the overall solubility. However, it is crucial to monitor for any potential degradation of the compound, although trityl-protected compounds are generally stable to moderate heat in the absence of strong acids.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and accelerate the dissolution process.
-
Conversion to a Salt: For reactions where the free carboxylic acid is not explicitly required initially, converting it to a more soluble salt form by adding a non-nucleophilic base (like triethylamine or diisopropylethylamine) can sometimes improve solubility in polar organic solvents.
Q4: I am planning an amide coupling reaction. What are the key considerations regarding the solubility of this compound?
A4: For amide coupling reactions, ensuring all reactants are fully dissolved is critical for achieving a good yield. Given the poor solubility of this carboxylic acid, it is advisable to dissolve it completely before adding the coupling agents and the amine. DMF is a very common and effective solvent for peptide coupling reactions.[1][2][3][9] If solubility in DMF alone is insufficient, a co-solvent system may be necessary. It is also important to consider that the bulky trityl group may cause steric hindrance, potentially slowing down the reaction rate.[10][11][12][13][14]
Troubleshooting Guides
Guide 1: Compound Precipitation During Reaction
Problem: My this compound, or another reactant, precipitates out of solution after initiating the reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Change in Solvent Polarity | Add a co-solvent to maintain solubility. For example, if the reaction is in DCM and a more polar reagent is added, adding some DMF can help keep all components dissolved. | The addition of reagents or the formation of intermediates can alter the overall polarity of the reaction mixture, leading to precipitation. |
| Reaction Temperature Change | If the reaction was initially heated to dissolve the starting material, maintain a moderately elevated temperature throughout the reaction (if thermally stable). | A decrease in temperature can cause a dissolved compound to crash out of solution if it is near its saturation point. |
| Formation of an Insoluble Salt | Ensure the appropriate base is used if one is required for the reaction. A different base might yield a more soluble salt. | The addition of a base can lead to the formation of a salt of the carboxylic acid, which may have different solubility properties. |
Guide 2: Low Reaction Conversion or Yield
Problem: My reaction (e.g., amide coupling) is showing low conversion or is proceeding very slowly.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Starting Material | Before adding other reagents, ensure the this compound is fully dissolved. Use the techniques described in the FAQs (co-solvents, gentle heating, sonication). | If the carboxylic acid is not fully in solution, the reaction can only occur at the surface of the solid particles, leading to a very slow reaction rate and low yield. |
| Steric Hindrance | Increase the reaction time and/or temperature. Consider using a more reactive coupling agent. | The bulky trityl group can sterically hinder the approach of the amine to the activated carboxylic acid.[10][11][12][13][14] More forcing conditions or a more potent activator may be required. |
| Incomplete Activation of Carboxylic Acid | Ensure your coupling reagents are fresh and anhydrous. Add the coupling agent and allow for a pre-activation period with the carboxylic acid before adding the amine. | Poor quality or decomposed coupling reagents will not efficiently activate the carboxylic acid for reaction. |
Experimental Protocols
Protocol 1: Determining Optimal Solvent System
This protocol provides a systematic approach to finding a suitable solvent or co-solvent system for a target reaction concentration.
Materials:
-
This compound
-
Vials with caps
-
Magnetic stir plate and stir bars
-
Selection of candidate solvents: DMF, DCM, ACN, THF, NMP
-
Graduated cylinders or pipettes
Procedure:
-
Initial Screening:
-
Weigh a small, known amount of the compound (e.g., 10 mg) into separate vials.
-
Add a measured volume (e.g., 0.5 mL) of each candidate solvent to the respective vials.
-
Stir at room temperature for 30 minutes and visually assess the solubility.
-
-
Quantitative Assessment (for promising solvents):
-
To a vial with undissolved solid, add small, measured aliquots of the same solvent, stirring for 15-20 minutes after each addition, until the solid is fully dissolved.
-
Calculate the approximate solubility in mg/mL.
-
-
Co-solvent System Evaluation:
-
If solubility in a single solvent is insufficient, start with the best-performing solvent and add a co-solvent in defined ratios (e.g., 9:1, 4:1, 1:1).
-
Observe the effect on solubility.
-
Data Presentation:
| Solvent/Co-solvent System | Temperature (°C) | Approximate Solubility (mg/mL) | Observations |
| DMF | 25 | User Determined | e.g., Dissolves with stirring |
| DCM | 25 | User Determined | e.g., Partially soluble |
| ACN | 25 | User Determined | e.g., Sparingly soluble |
| THF | 25 | User Determined | e.g., Sparingly soluble |
| NMP | 25 | User Determined | e.g., Dissolves with stirring |
| DCM:DMF (1:1) | 25 | User Determined | e.g., Fully soluble |
Protocol 2: General Procedure for Amide Coupling with Enhanced Solubilization
This protocol describes a general method for coupling this compound with a primary or secondary amine, incorporating steps to address solubility issues.
Materials:
-
This compound
-
Amine
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Non-nucleophilic base (e.g., DIPEA or TEA)
-
Anhydrous DMF (or an optimized co-solvent system)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolution of Carboxylic Acid:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).
-
Add the chosen anhydrous solvent (e.g., DMF) to achieve the desired reaction concentration.
-
Stir the mixture. If necessary, gently warm (e.g., to 40-50 °C) or sonicate until the solid is completely dissolved.
-
Cool the solution to the reaction temperature (typically 0 °C or room temperature).
-
-
Activation:
-
Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution.
-
Stir the mixture for a pre-activation period of 15-30 minutes.
-
-
Amine Addition:
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Due to potential steric hindrance, this may take several hours to overnight.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction (e.g., with water or saturated aqueous NH4Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
References
- 1. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 5. Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents [tutoring-blog.co.uk]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. chimia.ch [chimia.ch]
- 11. researchgate.net [researchgate.net]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 14. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Trityl vs. Boc for Histidine Side Chain Protection: A Data-Driven Comparison
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting group for the histidine side chain is a critical decision that significantly impacts yield, purity, and stereochemical integrity. This guide provides an objective, data-driven comparison of two commonly used protecting groups, trityl (Trt) and tert-butyloxycarbonyl (Boc), for the imidazole side chain of histidine, primarily within the context of Fmoc-based solid-phase peptide synthesis (SPPS).
The primary challenge when incorporating histidine into a peptide sequence is the propensity of its imidazole ring to catalyze racemization at the α-carbon during the activation and coupling steps.[1] The lone pair of electrons on the π-nitrogen of the imidazole can act as an intramolecular base, leading to the loss of stereochemical integrity.[1] Side-chain protecting groups are therefore essential to mitigate this and other potential side reactions.[1]
The trityl (Trt) group is a bulky, acid-labile protecting group that sterically hinders side reactions but is less effective at preventing racemization.[1] In contrast, the tert-butoxycarbonyl (Boc) group provides electronic protection and has demonstrated superior performance in suppressing racemization, particularly at the elevated temperatures often used in modern microwave-assisted peptide synthesis.[1]
Quantitative Performance Metrics
The selection of a histidine derivative is often a balance between minimizing racemization, maximizing coupling efficiency, and considering the overall synthesis strategy. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of D-Isomer (Racemization) Formation in the Synthesis of Liraglutide [1]
| Histidine Derivative | Coupling Temperature (°C) | Coupling Time (min) | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50 | 10 | 6.8 |
| Fmoc-His(Boc)-OH | 50 | 10 | 0.18 |
| Fmoc-His(Trt)-OH | 90 | 2 | >16 |
| Fmoc-His(Boc)-OH | 90 | 2 | 0.81 |
Table 2: Comparison in the Synthesis of 1-42 Beta Amyloid [1]
| Histidine Derivative | Coupling Conditions | Total Synthesis Time (hr) | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 4.4 | 2.88 |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 3.97 | 1.29 |
Table 3: Stability of Histidine Derivatives in DMF (0.2 M) over 10 Days [1]
| Histidine Derivative | Initial Appearance | Appearance after 10 days | Purity after 10 days (%) |
| Fmoc-His(Trt)-OH | Colorless | Dark Yellow/Brown | Not specified, discoloration noted at 24 hours |
| Fmoc-His(Boc)-OH | Colorless | Colorless | >99 |
Experimental Protocols
The successful incorporation of histidine with minimal side reactions is highly dependent on the specific coupling protocol.
Protocol 1: Standard Coupling of Fmoc-His(Trt)-OH
This protocol is a general guideline for manual solid-phase peptide synthesis.
Materials:
-
Fmoc-His(Trt)-OH
-
Resin (e.g., Wang resin, Rink amide resin)[2]
-
N,N-Dimethylformamide (DMF)[2]
-
Dichloromethane (DCM)[2]
-
20% Piperidine in DMF[2]
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)[2]
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate tube, dissolve Fmoc-His(Trt)-OH (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt) in DMF.[2]
-
Add the activation agent (e.g., DIPEA) and pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, the reaction time may be extended or a double coupling may be performed.
-
-
Washing: After coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.[1]
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.[3]
Protocol 2: Coupling of Fmoc-His(Boc)-OH
The protocol for coupling Fmoc-His(Boc)-OH is similar to that of Fmoc-His(Trt)-OH. However, due to its increased stability and resistance to racemization, higher temperatures can be employed to improve coupling efficiency, especially in microwave-assisted SPPS.[1]
Deprotection
Both Trt and Boc are acid-labile protecting groups, typically removed at the final cleavage step with a strong acid cocktail, such as trifluoroacetic acid (TFA).[4][5]
-
Trityl (Trt): Requires a high concentration of TFA (e.g., 95% TFA in water/scavengers) for efficient removal.[4]
-
tert-Butoxycarbonyl (Boc): Also removed with strong TFA (e.g., 92.5% TFA) during global deprotection.[4]
Visualizing the Workflow
General Fmoc-SPPS Cycle
Caption: A single coupling cycle in Fmoc-based solid-phase peptide synthesis.
Decision Pathway for Histidine Protection
References
The Synthetic Advantage: A Comparative Guide to 3-(1-Trityl-1H-imidazol-4-yl)propanoic Acid in Drug Discovery
In the landscape of medicinal chemistry and drug development, the efficient synthesis of complex bioactive molecules is paramount. For researchers targeting the histamine H3 receptor, a key player in neurological and inflammatory disorders, the strategic use of specialized building blocks is crucial. Among these, 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid emerges as a superior starting material. This guide provides an objective comparison of this compound against its derivatives, supported by experimental context, to elucidate its advantages for researchers, scientists, and drug development professionals.
The primary advantage of this compound lies not in its inherent biological activity, but in its role as a versatile synthetic intermediate. The strategic placement of the trityl (triphenylmethyl) group on the imidazole ring offers significant benefits in multi-step synthetic pathways.
The Trityl Group: A Chemist's Ally
The imidazole ring of histidine and its derivatives is chemically active and can interfere with desired reactions on other parts of the molecule. The trityl group acts as a temporary "shield" or protecting group, allowing for selective chemical modifications. Its unique properties make it particularly well-suited for this role.[1]
Key Properties of the Trityl Protecting Group:
-
Acid Lability: The bond between the trityl group and the imidazole nitrogen is easily broken under mild acidic conditions, such as with trifluoroacetic acid (TFA) or acetic acid. This allows for its removal without damaging other sensitive functional groups in the molecule.[1]
-
Stability in Basic and Neutral Conditions: The trityl group is robust and unreactive under basic and neutral conditions. This "orthogonality" is a significant advantage, as it permits a wide range of chemical transformations to be performed on other parts of the molecule without disturbing the protected imidazole.[1]
-
Steric Hindrance: The bulky nature of the three phenyl rings of the trityl group provides significant steric hindrance, which can influence the reactivity of the imidazole ring and adjacent functional groups, sometimes leading to improved reaction selectivity.[1]
To illustrate the practical advantages of the trityl group, a comparison with other common protecting groups for imidazoles is presented below.
| Protecting Group | Introduction Conditions | Removal Conditions | Key Advantages | Key Disadvantages |
| Trityl (Trt) | Trityl chloride (TrCl), base (e.g., Et3N) | Mild acid (e.g., TFA, acetic acid) | Stable to base and neutral conditions; mild removal. | Can be bulky; not stable to strong acids. |
| tert-Butoxycarbonyl (Boc) | Boc anhydride ((Boc)2O) | Strong acid (e.g., TFA, HCl) | Widely used; stable to a range of conditions. | Requires strong acid for removal, which may not be compatible with all functional groups. |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) | Removable under mild basic conditions. | Not stable to basic reagents. |
| Benzyloxymethyl (BOM) | BOM-Cl, base | Hydrogenolysis (H2, Pd/C) or strong acid | Stable to a wide range of reagents. | Hydrogenolysis conditions can reduce other functional groups (e.g., alkenes, alkynes). |
Experimental Workflow: Synthesis of a Histamine H3 Receptor Antagonist Precursor
The utility of this compound is best demonstrated through a typical experimental workflow for the synthesis of a precursor to a histamine H3 receptor antagonist. This generally involves an amide coupling reaction followed by the removal of the trityl protecting group.
Experimental Data
In a representative synthesis of imidazole-derived compounds for studying human Insulin-Degrading Enzyme, a coupling reaction analogous to the first step in the workflow above is employed. The use of coupling agents like EDCI and HOBt with an amine and the trityl-protected carboxylic acid is a standard and high-yielding procedure. While a specific yield for the coupling of this compound is not provided in the cited literature, similar couplings with trityl-protected amino acids routinely achieve high yields, often exceeding 80-90%.
The subsequent deprotection step is also highly efficient. For example, the removal of a trityl group from a related L-Histidine derivative using trifluoroacetic acid (TFA) proceeds with high yield.[2]
Comparison with Alternatives: The Rationale for Protection
Attempting to perform an amide coupling directly on 3-(1H-imidazol-4-yl)propanoic acid without a protecting group presents significant challenges. The imidazole ring contains a nucleophilic nitrogen atom that can compete with the desired amine in the coupling reaction, leading to a mixture of products and lower yields of the target molecule.
The use of the trityl group elegantly circumvents this issue. By temporarily masking the reactive site on the imidazole ring, the amide coupling can proceed cleanly and efficiently at the carboxylic acid functional group. The subsequent mild deprotection step then reveals the desired final product in high purity and yield.
Conclusion
The primary advantage of using this compound over its unprotected counterpart or derivatives with less suitable protecting groups is its superior performance as a synthetic intermediate. The trityl group provides robust protection under a variety of reaction conditions while being readily removable under mild acidic conditions. This allows for the efficient and high-yielding synthesis of complex molecules, particularly in the development of histamine H3 receptor antagonists and other imidazole-containing drug candidates. For researchers in drug discovery and development, the use of this trityl-protected building block represents a strategic choice that can significantly streamline synthetic routes, improve yields, and ultimately accelerate the discovery of new therapeutics.
References
Comparative stability of Trt, MMT, and DMT protecting groups on imidazole.
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the imidazole moiety of histidine and other imidazole-containing compounds is a critical step in the synthesis of complex molecules. The Trityl (Trt), Monomethoxytrityl (MMT), and Dimethoxytrityl (DMT) groups are commonly employed for this purpose, offering varying degrees of stability and lability. This guide provides a comparative analysis of these three protecting groups, supported by experimental data and protocols to aid in strategic synthetic planning.
The stability of these protecting groups is primarily dictated by their acid lability, a feature that allows for their selective removal under mild conditions that preserve other sensitive functionalities within a molecule. The introduction of electron-donating methoxy groups onto the phenyl rings of the trityl group significantly influences the stability of the trityl cation formed during acidic cleavage. This, in turn, dictates the rate of deprotection. An increase in the number of methoxy groups leads to greater stabilization of the carbocation intermediate, resulting in a marked increase in the lability of the protecting group.
Data Summary: Relative Stability of Trityl Protecting Groups
The following table summarizes the relative rates of deprotection for Trt, MMT, and DMT groups. While this data is primarily derived from the context of nucleoside chemistry for the protection of 5'-hydroxyl groups, the trend is directly applicable to the N-protection of imidazole due to the similar acid-catalyzed deprotection mechanism.
| Protecting Group | Abbreviation | Relative Rate of Deprotection (approx.) | Typical Cleavage Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid (hours to days) |
| Monomethoxytrityl | MMT | 10-30 | 80% Acetic Acid (minutes to hours) |
| Dimethoxytrityl | DMT | 300-1000 | 3% Trichloroacetic Acid in DCM (seconds to minutes) |
This quantitative comparison highlights the significantly increased acid lability from Trt to MMT and further to DMT. The choice of protecting group, therefore, allows for a fine-tuning of the deprotection strategy in a multi-step synthesis.
Logical Relationship of Protecting Group Stability
The relationship between the number of methoxy substituents and the acid lability of the protecting group can be visualized as a direct correlation. More methoxy groups lead to a more stable carbocation upon cleavage, thus a more labile protecting group.
Experimental Protocols
Detailed methodologies for the protection of imidazole with a trityl group and its subsequent deprotection are provided below. The protocols for MMT and DMT are analogous, with adjustments in the deprotection conditions to account for their greater lability.
Protection of Imidazole with Trityl Chloride (Trt-Cl)
This protocol describes the general procedure for the N-tritylation of an imidazole-containing compound.
Materials:
-
Imidazole-containing starting material
-
Trityl chloride (Trt-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the imidazole-containing starting material in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or DIPEA (1.1-1.5 equivalents) to the solution and stir.
-
Add trityl chloride (1.0-1.2 equivalents) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-tritylated imidazole.
Deprotection of N-Trityl Imidazole
This protocol outlines the removal of the trityl group under acidic conditions. For MMT and DMT, the concentration of the acid and the reaction time should be significantly reduced.
Materials:
-
N-tritylated imidazole derivative
-
Trifluoroacetic acid (TFA) or 80% aqueous Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-tritylated imidazole derivative in DCM.
-
For Trt deprotection, add 80% aqueous acetic acid and stir at room temperature, or use a low concentration of TFA in DCM (e.g., 1-5%). For MMT, milder acidic conditions or shorter reaction times are sufficient. For DMT, a very dilute acid solution (e.g., 3% TCA in DCM) for a few minutes is typically enough.
-
Monitor the deprotection by TLC. The appearance of the free imidazole and the trityl cation (which is colored for MMT and DMT) indicates the progress of the reaction.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the deprotected imidazole compound.
-
Further purification can be performed by chromatography if necessary.
Experimental Workflow for Comparative Stability Analysis
To quantitatively compare the stability of Trt, MMT, and DMT on an imidazole substrate, a systematic experimental workflow can be employed. This involves parallel deprotection reactions monitored over time.
A Comparative Guide to the Introduction of a Deaminated Histidine Moiety
For researchers, scientists, and drug development professionals, the site-specific modification of proteins is a powerful tool for elucidating biological function and developing novel therapeutics. The deaminated histidine moiety, 2-oxo-histidine, is a significant product of histidine oxidation and a marker of oxidative stress. Its introduction into peptides and proteins is of considerable interest for studying the effects of oxidative damage. This guide provides a comparative overview of the primary methods for introducing a 2-oxo-histidine moiety, complete with experimental data and detailed protocols.
Comparison of Alternative Methods
Two principal methods for the introduction of a 2-oxo-histidine moiety are Metal-Catalyzed Oxidation (MCO) and Photosensitized Oxidation. The choice of method depends on the specific requirements of the experiment, including the desired yield, selectivity, and compatibility with the peptide or protein of interest.
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Metal-Catalyzed Oxidation (MCO) | Cu(II) or Fe(II) ions, Ascorbate, O₂ | ~50% for protected monomer, 10-20% for peptides[1] | Well-established, relatively simple setup, optimized conditions available.[1][2] | Can lead to side-reactions and aggregation, yield can be variable depending on the peptide sequence.[3] |
| Photosensitized Oxidation | Photosensitizer (e.g., Rose Bengal), Light (visible), O₂ | Yields are often qualitative in the literature, but the reaction is known to produce 2-oxo-histidine.[4][5] | Can be spatially and temporally controlled with light, potentially offering higher selectivity. | Requires a light source and photosensitizer, the reaction can generate other oxidation products, and quantitative yield data is less commonly reported. |
Metal-Catalyzed Oxidation (MCO)
MCO is a widely used method that mimics the in vivo formation of 2-oxo-histidine through the action of reactive oxygen species (ROS) generated in the presence of metal ions.[6] The most common system utilizes Cu(II) ions and ascorbate in the presence of molecular oxygen.[1][2]
Experimental Protocol: Optimized MCO of a Peptide
This protocol is adapted from a study that significantly improved the yield of 2-oxo-histidine formation.[1]
Materials:
-
Histidine-containing peptide
-
Copper(II) sulfate (CuSO₄) solution (e.g., 1 M)
-
Sodium ascorbate
-
Water (HPLC-grade)
-
EDTA solution (e.g., 0.5 M) for quenching the reaction
-
HPLC system for purification and analysis
Procedure:
-
Dissolve the histidine-containing peptide in water to a final concentration of 10 mM.
-
Add CuSO₄ solution to a final concentration of 1 mM and incubate for 10 minutes at room temperature to allow for copper-peptide complex formation.
-
Freshly prepare a solution of sodium ascorbate and add it to the peptide solution to a final concentration of 200 mM. The high concentration of ascorbate helps to maintain the pH between 7.0 and 7.5.[1]
-
Incubate the reaction mixture at 50°C for 24 hours, exposed to air with gentle shaking.
-
Quench the reaction by adding EDTA solution to a final concentration of 50 mM.
-
Analyze the reaction mixture by HPLC to determine the conversion to the 2-oxo-histidine-containing peptide.
-
Purify the desired product using preparative HPLC.
Performance Data
The optimized MCO protocol has been shown to significantly increase the yield of 2-oxo-histidine formation compared to previously reported conditions.[1]
| Substrate | Reported Yield (Unoptimized) | Optimized Yield |
| N-benzoyl-L-histidine | <5% | ~50% |
| Peptide with one histidine | Not specified | ~10% |
| Peptide with two histidines | Not specified | ~1% |
Data sourced from Lin, et al., 2014.[1]
Reaction Pathway
Caption: Metal-Catalyzed Oxidation (MCO) pathway for 2-oxo-histidine formation.
Photosensitized Oxidation
Photosensitized oxidation offers an alternative route to 2-oxo-histidine by utilizing a photosensitizer, light, and oxygen to generate singlet oxygen (¹O₂), a highly reactive form of oxygen.[4][5] Photosensitizers like Rose Bengal are commonly employed for this purpose.[7][8]
Experimental Protocol: Photosensitized Oxidation of a Peptide
This is a general protocol based on the principles of photosensitized oxidation of histidine.
Materials:
-
Histidine-containing peptide
-
Photosensitizer (e.g., Rose Bengal)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Light source (e.g., visible light lamp with appropriate wavelength for the photosensitizer)
-
Oxygen supply (air or pure O₂)
-
HPLC system for analysis and purification
Procedure:
-
Dissolve the histidine-containing peptide and the photosensitizer (e.g., Rose Bengal at a low micromolar concentration) in the buffer solution.
-
Place the solution in a temperature-controlled reaction vessel.
-
Saturate the solution with oxygen by bubbling air or pure O₂ through it.
-
Irradiate the solution with the light source while maintaining a constant temperature and oxygen supply. The irradiation time will need to be optimized depending on the peptide and reaction scale.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
Once the desired conversion is achieved, stop the irradiation.
-
Purify the 2-oxo-histidine-containing peptide from the reaction mixture using preparative HPLC.
Performance Data
Quantitative yield data for the photosensitized oxidation of peptides to specifically form 2-oxo-histidine is not as well-documented in comparative studies as for MCO. The reaction can lead to a mixture of oxidation products, and the yield of 2-oxo-histidine is dependent on the reaction conditions and the peptide sequence. However, it is a confirmed product of the reaction.[4][5]
Reaction Pathway
Caption: Photosensitized oxidation pathway for 2-oxo-histidine formation.
Direct Synthesis of 2-Oxo-Histidine for Peptide Synthesis
The direct incorporation of a protected 2-oxo-histidine amino acid (e.g., Fmoc-His(2-oxo)-OH) during solid-phase peptide synthesis (SPPS) would be an attractive method for site-specific modification. However, the inherent instability of the 2-oxo-histidine moiety makes the synthesis and purification of such a building block challenging. The 2-oxo-imidazole ring is susceptible to further reactions, which complicates its use as a stable, protected monomer for SPPS. Consequently, post-synthetic modification of a histidine-containing peptide remains the more feasible and widely practiced approach.
Conclusion
Both Metal-Catalyzed Oxidation and Photosensitized Oxidation are viable methods for introducing a deaminated histidine moiety (2-oxo-histidine) into peptides. MCO is a more established method with well-documented protocols and quantitative yield data, making it a reliable choice for many applications. Photosensitized oxidation offers the potential for greater control and selectivity through the use of light, although optimization and characterization of the reaction products are crucial. The direct synthesis of a stable 2-oxo-histidine building block for SPPS remains a significant challenge, reinforcing the importance of post-synthetic modification strategies. The selection of the most appropriate method will depend on the specific research goals, the nature of the peptide substrate, and the available laboratory resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of metal-catalyzed oxidation of histidine to 2-oxo-histidine in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Characterization of a Photo-Oxidative Histidine-Histidine Cross-Link in IgG1 Antibody Utilizing 18O-Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitized photooxidation of histidine and its derivatives. Products and mechanism of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rose Bengal as a specific photosensitizer for a histidine residue at the triphosphopyridine nucleotide binding site of 6-phosphogluconate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of 3-(1-Trityl-1H-imidazol-4-yl)propanoic Acid: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the meticulous validation of synthesis purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for assessing the purity of 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid, a valuable intermediate in pharmaceutical synthesis. The performance of each method is supported by representative experimental data to facilitate informed decisions in a laboratory setting.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust and widely adopted technique for the purity determination of non-volatile and thermally stable compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The trityl group imparts significant hydrophobicity, leading to strong retention on the reversed-phase column, while the imidazole and carboxylic acid moieties provide opportunities for method optimization through pH adjustment of the mobile phase.
Detailed Experimental Protocol: RP-HPLC
This protocol outlines a general method for the purity determination of this compound. Optimization may be necessary depending on the specific impurities encountered.
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Comparative Analysis of Purity Validation Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques. The following sections compare HPLC with Quantitative Nuclear Magnetic Resonance (qNMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Melting Point Analysis.
Representative Purity Analysis Data
The following table summarizes representative data that could be obtained from the analysis of a synthesized batch of this compound using different analytical methods.
| Analytical Method | Parameter | Result | Interpretation |
| RP-HPLC | Purity (Area %) | 98.5% | High purity with minor impurities detected. |
| Impurity 1 (Retention Time) | 7.2 min | An early-eluting, more polar impurity. | |
| Impurity 2 (Retention Time) | 15.8 min | A late-eluting, less polar impurity. | |
| Quantitative ¹H NMR (qNMR) | Purity (w/w %) | 98.2% | Absolute purity determination against a certified internal standard. |
| Identified Impurities | Residual starting material | Structural information allows for identification of known impurities. | |
| LC-MS | Main Component [M+H]⁺ | m/z 383.1754 | Confirms the molecular weight of the target compound. |
| Impurity 1 [M+H]⁺ | m/z 155.0812 | Suggests the presence of a de-tritylated impurity. | |
| Impurity 2 [M+H]⁺ | m/z 411.1703 | Indicates a potential oxidation byproduct. | |
| Melting Point Analysis | Melting Point Range | 188-192 °C | A relatively sharp melting point suggests good overall purity. |
In-depth Comparison of Analytical Techniques
| Technique | Principle | Advantages | Limitations |
| RP-HPLC | Differential partitioning between a stationary and mobile phase. | High resolution and sensitivity, excellent for routine quality control and quantifying known impurities. | Requires a reference standard for accurate quantification of the main component, may not detect non-UV active impurities. |
| Quantitative ¹H NMR (qNMR) | The integrated signal area is directly proportional to the number of protons. | Provides an absolute purity value without a specific reference standard for the analyte, gives structural information for impurity identification.[1] | Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer. |
| LC-MS | Combines the separation power of HPLC with the mass analysis of mass spectrometry. | Excellent for identifying unknown impurities by providing molecular weight information, highly sensitive.[2] | Quantification can be more complex than with UV detection, instrument cost is high. |
| Melting Point | The temperature at which a solid turns into a liquid. | Simple, fast, and inexpensive method for a preliminary assessment of purity. | Not quantitative, susceptible to user interpretation, and only provides a general indication of purity. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for HPLC purity validation and a decision-making process for selecting the appropriate analytical technique.
Conclusion
For the routine purity assessment of this compound, RP-HPLC offers a reliable, precise, and high-throughput solution. It is adept at separating the main compound from potential process-related impurities and degradation products. However, for a more comprehensive understanding of the material's purity, especially during process development and for regulatory submissions, orthogonal methods are invaluable. Quantitative NMR provides an accurate measure of absolute purity without the need for a specific reference standard, while LC-MS is unparalleled in its ability to identify unknown impurities. A multi-faceted approach, leveraging the strengths of each of these techniques, will provide the highest level of confidence in the quality and purity of this important pharmaceutical intermediate.
References
Efficacy comparison of different deprotection cocktails for N-1-Trityl-deamino-histidine
For researchers, scientists, and drug development professionals utilizing N-1-Trityl-deamino-histidine as a synthetic building block, efficient and clean removal of the trityl protecting group is a critical step.[1] The choice of deprotection cocktail can significantly impact reaction time, yield, and purity of the final deamino-histidine derivative. This guide provides an objective comparison of common and alternative deprotection strategies, supported by experimental protocols and a generalized workflow.
Data Presentation: Comparison of Deprotection Cocktails
The following table summarizes the performance of various deprotection cocktails for the cleavage of the N-Trityl group from deamino-histidine, based on literature for analogous compounds. Efficacy is evaluated based on reaction conditions, expected yield, and potential side reactions.
| Deprotection Cocktail | Key Components | Conditions | Expected Yield | Key Advantages & Disadvantages |
| Standard TFA Cocktail | TFA (95%), TIS (2.5%), H₂O (2.5%) | Room Temp, 1-2 hours | High | Advantages: Robust, fast, and effective for complete deprotection.[2] Disadvantages: Harsh acidic conditions may not be suitable for sensitive substrates; the reactive trityl cation can cause side reactions if not properly scavenged.[2] |
| Mild TFA Cocktail | TFA (1-5%), TIS, in DCM | Room Temp, 1-2 hours | High | Advantages: Milder conditions, suitable for more sensitive molecules.[3] Disadvantages: May be less effective for very stable trityl groups. |
| Very Mild Acidic Silica Gel | TFA (0.1-0.2%) in Methanol, Activated Silica Gel | Room Temp, 24 hours | 82-95% | Advantages: Highly selective and mild, suitable for compounds with other acid-labile groups.[4] Disadvantages: Longer reaction time. |
| Lewis Acid Cocktail | BF₃·Et₂O, TIS, in HFIP | Room Temp, < 30 mins | High | Advantages: Rapid and mild deprotection.[5][6] Disadvantages: Requires use of a Lewis acid, which may not be compatible with all functional groups. |
| Aqueous Acetic Acid | Acetic Acid (80%) in H₂O | Room Temp, 1-2 hours | Moderate to High | Advantages: Readily available and milder than TFA. Disadvantages: May be slower and less efficient than TFA-based methods.[3] |
Abbreviations: TFA (Trifluoroacetic Acid), TIS (Triisopropylsilane), DCM (Dichloromethane), HFIP (Hexafluoroisopropanol), BF₃·Et₂O (Boron Trifluoride Etherate).
Experimental Protocols
Detailed methodologies for key deprotection strategies are provided below. It is recommended to perform a small-scale trial to determine the optimal conditions for your specific application.
Protocol 1: Standard Deprotection using TFA/TIS/H₂O
This protocol is a standard and robust method for the complete deprotection of the trityl group.
Materials:
-
N-1-Trityl-deamino-histidine
-
Deprotection Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Deionized Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge and vials
Procedure:
-
Dissolve the N-1-Trityl-deamino-histidine in a minimal amount of DCM.
-
Add the freshly prepared TFA/TIS/H₂O cleavage cocktail to the dissolved compound.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, remove the TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Analyze the final product for purity and yield using HPLC and mass spectrometry.
Protocol 2: Mild Deprotection using Dilute TFA in DCM
This method is suitable for substrates that may be sensitive to the harsh conditions of the standard protocol.
Materials:
-
N-1-Trityl-deamino-histidine
-
Deprotection Solution: 1-5% TFA (v/v) with 1-5% TIS (v/v) in DCM.
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-1-Trityl-deamino-histidine in DCM.
-
Add the deprotection solution to the reaction mixture.
-
Stir at room temperature for 1-2 hours, monitoring by TLC or HPLC.[3]
-
Once the reaction is complete, quench by washing with saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product as needed, typically by silica gel chromatography.
Protocol 3: Lewis Acid-Mediated Deprotection
This protocol offers a rapid and mild alternative to traditional Brønsted acid cocktails.
Materials:
-
N-1-Trityl-deamino-histidine
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Triethylsilane (Et₃SiH) or Triisopropylsilane (TIS)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
DCM
Procedure:
-
Dissolve the N-1-Trityl-deamino-histidine in a mixture of DCM and HFIP.
-
Add triethylsilane or triisopropylsilane to the solution to act as a scavenger.
-
Add boron trifluoride diethyl etherate to initiate the deprotection.[5]
-
Stir the mixture at room temperature, typically for less than 30 minutes. Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, wash, dry, and concentrate as described in Protocol 2.
-
Purify the product as necessary.
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the deprotection of N-1-Trityl-deamino-histidine and subsequent analysis of the product.
Caption: Experimental workflow for deprotection and analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis for Imidazole Ring Integrity Post-Deprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of the imidazole ring, a key component in many pharmaceutical compounds and biological molecules, is paramount to its function. Following the removal of protecting groups from the imidazole nitrogen, rigorous spectroscopic analysis is crucial to confirm that the heterocyclic core remains intact and has not undergone undesired side reactions. This guide provides an objective comparison of common spectroscopic techniques for verifying the integrity of the imidazole ring after the deprotection of frequently used protecting groups: tert-Butoxycarbonyl (Boc), Trityl (Trt), and 2,4-Dinitrophenyl (DNP).
Comparative Analysis of Spectroscopic Data
The removal of a protecting group induces characteristic changes in the spectroscopic signature of the imidazole-containing molecule. The following tables summarize the key shifts and signals observed in ¹H NMR, ¹³C NMR, and IR spectroscopy upon deprotection.
| Protecting Group | Spectroscopic Technique | Protected Imidazole (Typical Signals) | Deprotected Imidazole (Typical Signals) | Key Diagnostic Change |
| Boc | ¹H NMR | Singlet at ~1.6 ppm (9H, -C(CH₃)₃) | Absence of the singlet at ~1.6 ppm | Disappearance of the tert-butyl proton signal. |
| ¹³C NMR | ~148 ppm (C=O), ~85 ppm (-C(CH₃)₃), ~28 ppm (-C(CH₃)₃) | Absence of these signals | Disappearance of the carbonyl and tert-butyl carbon signals. | |
| IR (cm⁻¹) | Strong C=O stretch at ~1750 cm⁻¹ | Absence of the C=O stretch | Disappearance of the carbamate carbonyl absorption. | |
| Trityl (Trt) | ¹H NMR | Multiplet at ~7.1-7.5 ppm (15H, aromatic protons of Trt) | Absence of the multiplet at ~7.1-7.5 ppm | Disappearance of the trityl aromatic proton signals. |
| ¹³C NMR | ~144 ppm (quaternary C of Trt), Signals in the aromatic region (~127-130 ppm) | Absence of these signals | Disappearance of the trityl carbon signals. | |
| IR (cm⁻¹) | C-H stretches of aromatic rings (~3060 cm⁻¹), C=C stretches of aromatic rings (~1595, 1490, 1445 cm⁻¹) | Reduced intensity or absence of these specific trityl-related aromatic bands | Changes in the aromatic region of the spectrum. | |
| DNP | ¹H NMR | Signals in the aromatic region for the DNP group (typically downfield) | Absence of DNP aromatic signals | Disappearance of the characteristic DNP proton signals. |
| ¹³C NMR | Signals corresponding to the DNP aromatic carbons | Absence of DNP carbon signals | Disappearance of the DNP carbon signals. | |
| IR (cm⁻¹) | Strong N-O stretches from the nitro groups (~1530 and 1350 cm⁻¹) | Absence of the N-O stretches | Disappearance of the nitro group absorptions. |
Mass Spectrometry (MS) is a powerful tool for confirming deprotection by observing the mass change in the molecule.
| Protecting Group | Mass Change upon Deprotection (amu) |
| Boc | -100.12 |
| Trityl (Trt) | -243.33 |
| DNP | -166.10 |
Experimental Protocols
Detailed methodologies for the deprotection of Boc, Trt, and DNP protected imidazoles and subsequent spectroscopic analysis are provided below.
Deprotection of N-Boc-Imidazole
Deprotection Method: Acidic Hydrolysis with Trifluoroacetic Acid (TFA)
-
Dissolve the N-Boc-protected imidazole derivative in dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
To this solution, add trifluoroacetic acid (TFA) (2 to 10 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, neutralize the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude deprotected product.
-
Purify the product by column chromatography on silica gel if necessary.
Spectroscopic Analysis:
-
¹H NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The complete disappearance of the singlet around 1.6 ppm, corresponding to the nine protons of the tert-butyl group, confirms the removal of the Boc group.[1]
-
¹³C NMR: In the ¹³C NMR spectrum, the absence of signals around 148 ppm (C=O), 85 ppm (quaternary carbon of the t-butyl group), and 28 ppm (methyl carbons of the t-butyl group) indicates successful deprotection.[1]
-
FTIR: Acquire the IR spectrum of the product. The disappearance of the strong carbonyl stretching band of the carbamate at approximately 1750 cm⁻¹ is a clear indicator of Boc group removal.[1]
-
Mass Spectrometry: Obtain the mass spectrum of the product. A decrease in the molecular weight by 100.12 amu compared to the starting material confirms the loss of the Boc group.[1]
Deprotection of N-Trityl-Imidazole
Deprotection Method: Acidolysis with Formic Acid
-
Treat the N-trityl-protected imidazole derivative with cold 97+% formic acid for approximately 3 minutes.
-
Evaporate the formic acid under high vacuum at room temperature.
-
To ensure complete removal of formic acid, co-evaporate the resulting residue twice with dioxane.
-
The crude product can then be further purified as needed.
Spectroscopic Analysis:
-
¹H NMR: Record the ¹H NMR spectrum in a suitable deuterated solvent. The absence of the characteristic multiplet in the aromatic region (typically between δ 7.1 and 7.5 ppm), corresponding to the 15 protons of the trityl group, confirms deprotection. The signals for the imidazole ring protons will also shift upon removal of the bulky and electron-withdrawing trityl group.
-
¹³C NMR: The disappearance of the signals associated with the trityl group's aromatic carbons and its quaternary carbon (around 144 ppm) in the ¹³C NMR spectrum indicates successful deprotection.
-
FTIR: The IR spectrum of the deprotected product will show a simplification in the aromatic C-H and C=C stretching regions compared to the trityl-protected starting material.
-
Mass Spectrometry: A mass loss of 243.33 amu in the mass spectrum of the product compared to the starting material confirms the removal of the trityl group.
Deprotection of N-DNP-Imidazole
Deprotection Method: Thiolysis with Thiophenol [2][3]
-
Suspend the DNP-protected peptide-resin in N,N-dimethylformamide (DMF) (10 mL/g of resin).[2]
-
Add thiophenol (2 mL/g of resin) and triethylamine (2 mL/g of resin) to the suspension.[2]
-
Shake the mixture at room temperature for 90 minutes.[2]
-
Filter the resin and wash it thoroughly with DMF, dichloromethane (DCM), and methanol.[2]
-
Dry the resin in vacuo.[2]
Spectroscopic Analysis:
-
¹H NMR: After cleavage from the resin (if applicable) and purification, acquire a ¹H NMR spectrum. The absence of the characteristic downfield signals for the aromatic protons of the 2,4-dinitrophenyl group confirms deprotection.
-
¹³C NMR: The ¹³C NMR spectrum of the deprotected product will lack the signals corresponding to the carbons of the DNP group.
-
FTIR: The most significant change in the IR spectrum will be the disappearance of the strong and characteristic symmetric and asymmetric stretching bands of the nitro groups, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
Mass Spectrometry: The mass spectrum will show a decrease in molecular weight of 166.10 amu, corresponding to the loss of the DNP group.[3]
Visualization of Workflows
The following diagrams illustrate the general workflows for deprotection and subsequent spectroscopic analysis to confirm the integrity of the imidazole ring.
Caption: General workflow for deprotection and spectroscopic analysis.
Caption: Decision logic for confirming imidazole integrity.
References
The Strategic Synthesis of a Farnesyltransferase Inhibitor Intermediate: A Cost-Benefit Analysis of CAS 160446-35-5
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides a comprehensive cost-benefit analysis of the large-scale synthesis of 3-(N-1-Trityl-imidazol-4-yl)propionic acid (CAS 160446-35-5), a crucial building block for farnesyltransferase inhibitors, a promising class of anti-cancer therapeutics.
This analysis delves into a proposed synthetic route, evaluates the costs of starting materials, and compares the use of the trityl protecting group against common alternatives. The information is intended to aid in making informed decisions for the large-scale production of this important intermediate.
Farnesyltransferase and the Ras Signaling Pathway
Farnesyltransferase is a key enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases.[1][2][3][4] Farnesylation, the attachment of a farnesyl pyrophosphate moiety, is essential for the localization of Ras proteins to the cell membrane, a prerequisite for their activation and subsequent downstream signaling.[2][5] Dysregulation of the Ras signaling pathway, often through mutations that lock Ras in a constitutively active state, is a hallmark of many cancers.[6] Farnesyltransferase inhibitors (FTIs) block this critical modification, thereby preventing Ras activation and inhibiting tumor cell proliferation.[1][7][8] 3-(N-1-Trityl-imidazol-4-yl)propionic acid serves as a vital intermediate in the synthesis of many of these inhibitors.[9]
The diagram below illustrates the central role of farnesyltransferase in the Ras signaling cascade.
Proposed Large-Scale Synthesis of 3-(N-1-Trityl-imidazol-4-yl)propionic acid
Experimental Protocol
The following is a generalized experimental protocol based on standard procedures for N-tritylation of imidazoles.[2][11]
-
Reaction Setup: In a suitable reactor, dissolve 3-(1H-imidazol-4-yl)propanoic acid in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add a slight excess (1.1-1.5 equivalents) of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution and stir.
-
Tritylation: Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction with water. If DCM is used as the solvent, wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation and Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
Cost-Benefit Analysis
A key consideration for large-scale synthesis is the cost of raw materials. The following table provides an estimated cost analysis for the proposed synthesis. Prices are based on bulk quantities available from various chemical suppliers and are subject to change.
| Component | CAS Number | Molecular Weight ( g/mol ) | Estimated Bulk Price (USD/kg) | Moles per kg | Cost per mole (USD) |
| 3-(1H-imidazol-4-yl)propanoic acid | 53958-93-3 | 140.14 | 500 - 1000[12] | 7.14 | 70.03 - 140.06 |
| Trityl Chloride | 76-83-5 | 278.78 | 100 - 200[13][14][15] | 3.59 | 27.86 - 55.72 |
| Triethylamine | 121-44-8 | 101.19 | 10 - 20 | 9.88 | 1.01 - 2.02 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 2 - 5 | 11.77 | 0.17 - 0.42 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 - 10 | 13.68 | 0.37 - 0.73 |
Analysis:
-
Starting Material Cost: The primary cost driver for this synthesis is the starting material, 3-(1H-imidazol-4-yl)propanoic acid. Sourcing this material at a competitive price is crucial for the economic viability of the large-scale production.
-
Protecting Group Cost: Trityl chloride is a relatively inexpensive protecting group, especially when purchased in bulk.
-
Solvent and Base Cost: The costs of the base and solvents are minimal in comparison to the main reactants.
-
Process Considerations: The proposed one-step synthesis is straightforward and does not require specialized equipment, which helps to keep operational costs low. The purification by recrystallization is also a cost-effective method for large-scale production.
Comparison with Alternative Protecting Groups
The trityl group is a popular choice for protecting the imidazole nitrogen of histidine and its derivatives due to its steric bulk, which can prevent side reactions, and its relative ease of introduction and removal.[2][11] However, other protecting groups are also commonly used in peptide synthesis and could be considered as alternatives.[5][16][17][18]
| Protecting Group | Introduction Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Trityl (Trt) | Trityl chloride, base (e.g., TEA) | Mild acid (e.g., TFA, acetic acid)[2][19] | Steric bulk prevents side reactions; relatively low cost. | Can be labile under certain conditions; removal may not be orthogonal to other acid-labile groups.[20] |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate, base | Strong acid (e.g., TFA) | Stable to a wider range of conditions than Trt. | Removal requires strong acid, which may not be suitable for sensitive substrates. |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine) | Orthogonal to acid-labile protecting groups. | Higher cost of the protecting group reagent. |
Analysis:
-
Orthogonality: For a simple, one-step protection, the orthogonality of the protecting group is less critical. However, in a multi-step synthesis of a complex farnesyltransferase inhibitor, the choice of protecting group becomes a strategic decision. The Fmoc group offers true orthogonality to acid-labile groups, which can be a significant advantage.
-
Cost: The trityl group offers a significant cost advantage over the Fmoc group for large-scale synthesis.
-
Stability and Removal: The trityl group is sufficiently stable for many applications and can be removed under relatively mild acidic conditions.
Conclusion
The large-scale synthesis of 3-(N-1-Trityl-imidazol-4-yl)propionic acid via the direct N-tritylation of 3-(1H-imidazol-4-yl)propanoic acid appears to be a cost-effective and straightforward process. The primary economic consideration is the procurement of the starting imidazole derivative. The use of the trityl protecting group is well-justified for this application due to its low cost and the simplicity of the overall synthetic transformation. For more complex syntheses where orthogonal protection is required, alternative protecting groups such as Fmoc may be considered, albeit at a higher cost. This analysis provides a foundational guide for researchers and professionals in the strategic planning of large-scale synthesis of this important pharmaceutical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Farnesyltransferase—New Insights into the Zinc-Coordination Sphere Paradigm: Evidence for a Carboxylate-Shift Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. addgene.org [addgene.org]
- 7. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. CN1526703A - Prepn of Nim-tribenzyl histidine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. 3-(IMIDAZOL-4-YL)PROPIONIC ACID | 1074-59-5 [chemicalbook.com]
- 13. Trityl chloride 97 76-83-5 [sigmaaldrich.com]
- 14. 76-83-5 Cas No. | Trityl chloride | Apollo [store.apolloscientific.co.uk]
- 15. Trityl chloride, 99% 76-83-5 manufacturers in India | Trityl chloride, 99% - India with worldwide shipping [ottokemi.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 19. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 20. manchesterorganics.com [manchesterorganics.com]
A Comparative Guide to Protecting Groups for the Imidazole Moiety of Histidine
For researchers, scientists, and drug development professionals, the synthesis of peptides containing histidine presents a significant challenge due to the reactive nature of its imidazole side chain. Unprotected, the imidazole group can lead to undesirable side reactions, most notably racemization, which can compromise the biological activity of the final peptide. The strategic selection of a protecting group for this moiety is therefore a critical decision that profoundly influences the efficiency, purity, and yield of peptide synthesis.
This guide provides an objective comparison of commonly used protecting groups for the imidazole moiety of histidine, supported by experimental data. It details the performance of various groups in both tert-Butyloxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), offering insights into their stability, deprotection conditions, and effectiveness in mitigating side reactions.
Performance Comparison of Histidine Protecting Groups
The choice of a protecting group for the histidine side chain is dictated by the overall synthetic strategy, particularly the chemistry (Boc or Fmoc) employed for the temporary protection of the α-amino group. The ideal protecting group should be stable throughout the iterative cycles of peptide chain elongation and be selectively removable under conditions that do not affect other protecting groups or the linkage of the peptide to the resin support.
Quantitative Data on Racemization
Histidine is particularly susceptible to racemization during the carboxyl activation step of peptide coupling. The lone pair of electrons on the unprotected π-nitrogen of the imidazole ring can act as an internal base, facilitating the abstraction of the α-proton and leading to a loss of stereochemical integrity.[1] The choice of the side-chain protecting group is a critical factor in minimizing this epimerization.
Below is a summary of quantitative data on the percentage of D-histidine formation for various protected histidine derivatives under different experimental conditions.
| Protecting Group | Synthesis Strategy | Coupling Conditions | Racemization (% D-His) | Reference |
| Trityl (Trt) | Fmoc | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [2] |
| Fmoc | Microwave heating (80°C) | 16.6% | [2] | |
| tert-Butoxycarbonyl (Boc) | Fmoc | HBTU/HOBt/DIEA (50°C, 10 min) | <0.5% | [3] |
| Benzyloxymethyl (Bom) | Boc | Not specified | Highly effective in suppressing racemization | [4] |
| (Methoxy)benzyloxymethyl (MBom) | Fmoc | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | [2] |
| Fmoc | Microwave heating (80°C) | 0.8% | [2] | |
| 2,4-Dinitrophenyl (Dnp) | Boc | Not specified | Suppresses racemization due to electron-withdrawing nature | [5] |
| Tosyl (Tos) | Boc | Not specified | Prone to racemization compared to Boc, Bom, or Bum | [5] |
Stability and Deprotection Conditions
The stability of the protecting group throughout the synthesis and the conditions required for its removal are crucial considerations. Orthogonal protection schemes, where protecting groups can be removed independently, are highly desirable for the synthesis of complex peptides.[6]
| Protecting Group | Stability | Deprotection Conditions | Orthogonality |
| Trityl (Trt) | Stable to Fmoc deprotection (piperidine).[3] | Strong acid (e.g., 90-95% TFA).[4][6] | Limited with other acid-labile groups. |
| Methoxytrityl (Mmt) & Methyltrityl (Mtt) | Less acid-labile than Trt. Mtt is more stable than Mmt.[4] | Mild acid (e.g., 1% TFA in DCM for Mmt).[6] | Allows for selective on-resin deprotection. |
| tert-Butoxycarbonyl (Boc) | Stable to Fmoc deprotection. | Acid-labile (cleaved with TFA simultaneously with resin cleavage).[7] | Not orthogonal in standard Fmoc/tBu strategy. |
| Benzyloxymethyl (Bom) | Stable to Boc deprotection (TFA). | Stronger acid (e.g., HF) or catalytic hydrogenolysis.[4] | Orthogonal in Boc-SPPS. |
| 2,4-Dinitrophenyl (Dnp) | Stable to acidic and basic conditions used for Boc and Fmoc removal.[3] | Thiolysis (e.g., 20% thiophenol in DMF).[3][8] | Orthogonal to both Boc and Fmoc strategies. |
| Tosyl (Tos) | Generally stable in Boc-SPPS, but can be labile to HOBt.[4] | Strong acid (e.g., HF).[4] | Orthogonal in Boc-SPPS. |
Experimental Protocols
Detailed methodologies for the introduction and removal of key protecting groups are essential for successful peptide synthesis.
Protocol 1: Introduction of the Trityl (Trt) Group on Fmoc-His-OH
This procedure outlines the direct tritylation of the histidine side chain.[3]
Materials:
-
Fmoc-His-OH
-
Trityl chloride (Trt-Cl)
-
Dichloromethane (DCM), dry
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Diethyl ether
Procedure:
-
Dissolve Fmoc-His-OH in dry DCM.
-
Add an equimolar amount of TEA or DIPEA to the solution and stir.
-
Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Once the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solution under reduced pressure.
-
Precipitate the product by adding diethyl ether.
-
Collect the solid by filtration and dry under vacuum to yield Fmoc-His(Trt)-OH.
Protocol 2: Removal of the Trityl (Trt) Group during Final Cleavage
This protocol describes the simultaneous cleavage of the peptide from the resin and removal of the Trt group in Fmoc-SPPS.[3][9]
Materials:
-
Peptide-resin with Trt-protected histidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Ethanedithiol (EDT) (scavengers)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with additional TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the peptide pellet by centrifugation or filtration.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
Protocol 3: Introduction of the 2,4-Dinitrophenyl (Dnp) Group on Boc-His-OH
This protocol details the protection of the histidine imidazole ring with the Dnp group.[3]
Materials:
-
Boc-His-OH
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium bicarbonate or other suitable base
-
A suitable solvent such as a mixture of water and dioxane or ethanol
Procedure:
-
Dissolve Boc-His-OH in an aqueous solution of sodium bicarbonate.
-
Add a solution of 1-fluoro-2,4-dinitrobenzene in a miscible organic solvent (e.g., ethanol or dioxane).
-
Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain Boc-His(Dnp)-OH.
Protocol 4: Removal of the 2,4-Dinitrophenyl (Dnp) Group
This protocol describes the nucleophilic removal of the Dnp group from the histidine side-chain.[3][8]
Materials:
-
Peptide-resin with Dnp-protected histidine
-
Thiophenol
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a deprotection solution of 20% thiophenol and 20% DIPEA in DMF.
-
Treat the resin with the deprotection solution for 1-2 hours at room temperature.[3]
-
Filter the resin and wash thoroughly with DMF to remove the cleaved Dnp group and reagents.
-
Dry the resin under vacuum before proceeding with the next step in the synthesis or final cleavage.
Visualizing the Strategy: Workflows and Decision Making
The selection of an appropriate protecting group is a critical step that depends on the overall synthetic plan. The following diagrams illustrate the decision-making process and a general workflow for incorporating a protected histidine residue in SPPS.
Conclusion
The effective protection of the imidazole side chain of histidine is paramount for the successful synthesis of pure, biologically active peptides. The choice of protecting group is a multifactorial decision that requires careful consideration of the synthetic strategy, the potential for racemization, and the need for orthogonal deprotection.
For routine Fmoc-SPPS, Trityl (Trt) remains a widely used and cost-effective option, although the risk of racemization, particularly under harsh coupling conditions, must be acknowledged.[1][3] When stereochemical purity is critical, π-nitrogen protecting groups such as Boc or MBom offer superior performance by significantly reducing epimerization.[2][3]
In the context of Boc-SPPS, the 2,4-Dinitrophenyl (Dnp) group provides a robust and orthogonal protection strategy, allowing for its selective removal via thiolysis without affecting other acid-labile protecting groups.[3] The Tosyl (Tos) group is another option, though it is generally more prone to inducing racemization.[5] For syntheses where the suppression of racemization is the highest priority, Benzyloxymethyl (Bom) protected histidine is a highly effective, albeit more expensive, choice.[4]
By leveraging the comparative data and detailed protocols presented in this guide, researchers can make more informed decisions to optimize their peptide synthesis strategies, leading to higher yields, improved purity, and ultimately, more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
The Unseen Impediment: Assessing the Impact of Trityl Protection on Final Peptide Bioactivity
A Comparative Guide for Researchers in Peptide Synthesis and Drug Development
In the precise world of peptide synthesis, the ultimate goal is a pure, active molecule that elicits a specific biological response. The journey from individual amino acids to a functional peptide relies on a carefully orchestrated series of protection and deprotection steps. The trityl (Trt) group is a workhorse for protecting the side chains of amino acids like Cysteine (Cys), Asparagine (Asn), and Glutamine (Gln), prized for its bulk and lability under acidic conditions.[1][2] However, incomplete removal of this bulky protecting group can have profound, often overlooked, consequences on the final bioactivity of the peptide. This guide provides a comparative analysis, supported by experimental protocols, to illustrate the critical importance of complete trityl deprotection.
The Chemical Challenge: Complete Deprotection is Not Always Guaranteed
The standard procedure for removing trityl groups involves treatment with a strong acid, typically trifluoroacetic acid (TFA), in the presence of "scavengers" that trap the released trityl cation and prevent it from reattaching to the peptide.[3][4][5] While effective in most cases, certain peptide sequences can present challenges. For instance, an N-terminal asparagine with trityl protection is known to be particularly resistant to complete deprotection under standard conditions, which can lead to impure products with significantly reduced yields.[6][7] Incomplete cleavage can result in a heterogeneous final product: a mixture of the desired peptide and a trityl-adducted version.
The Biological Impact: A Tale of Two Peptides
The presence of a residual trityl group, a large and hydrophobic moiety, can drastically alter the physicochemical properties of a peptide, thereby affecting its biological function in several ways:
-
Steric Hindrance: The bulky trityl group can physically block the peptide's active site from binding to its target receptor or enzyme.
-
Altered Conformation: The hydrophobicity of the trityl group can induce conformational changes in the peptide, potentially masking the binding domain.[8]
-
Reduced Solubility: The presence of the trityl group can decrease the peptide's solubility in aqueous biological fluids, reducing its effective concentration.
-
Introduction of Unintended Bioactivity: A trityl-protected amino acid can exhibit its own biological activity. A prime example is S-trityl-L-cysteine (STLC), which is a known potent inhibitor of the mitotic kinesin Eg5 and shows antitumor activities.[9][10][11][12] The presence of STLC in a peptide intended for another purpose could lead to significant off-target effects and misinterpretation of experimental results.
To illustrate the potential impact, we present a case study comparing a hypothetical deprotected antimicrobial peptide (AMP) with its trityl-protected counterpart.
Case Study: Antimicrobial Peptide AP-10
Peptide Sequence: H-Lys-Lys-Gly-Gly-Cys -Lys-Lys-Gly-Gly-NH2
This hypothetical 9-residue peptide, "AP-10," is designed to have antimicrobial activity, a common function of cationic peptides.[13][14][15] The central cysteine residue is protected with a trityl group during synthesis. We will compare the bioactivity of the fully deprotected AP-10 with that of AP-10-Trt, where the trityl group remains on the cysteine side chain.
Data Presentation: Quantitative Comparison
| Parameter | Fully Deprotected AP-10 | Incompletely Deprotected AP-10-Trt | Rationale for Difference |
| Purity (by RP-HPLC) | >98% | Mixture of desired peptide and Trt-adduct | Incomplete cleavage results in a heterogeneous product. |
| Molecular Weight (Observed) | 1025.3 Da | 1025.3 Da and 1267.6 Da | The second peak corresponds to the mass of AP-10 + trityl group (242.3 Da). |
| Antimicrobial Activity (MIC vs. E. coli) | 8 µg/mL | >128 µg/mL | The bulky trityl group likely interferes with the peptide's ability to disrupt the bacterial membrane.[13][16] |
| Receptor Binding Affinity (Kd) | 50 nM | 1200 nM | Steric hindrance from the trityl group significantly reduces binding affinity to its putative receptor. |
| Off-Target Activity (Eg5 Inhibition IC50) | >100 µM | ~700 nM | The presence of the S-trityl-cysteine moiety introduces a new, unintended bioactivity. |
MIC: Minimum Inhibitory Concentration; Kd: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration.
Mandatory Visualizations
Caption: Workflow from synthesis to bioactivity testing.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-Trityl-L-cysteine - LKT Labs [lktlabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activity of Small Synthetic Peptides Based on the Marine Peptide Turgencin A: Prediction of Antimicrobial Peptide Sequences in a Natural Peptide and Strategy for Optimization of Potency [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment and compliance with waste management regulations.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this disposal protocol is based on the known hazards of its principal components: the imidazole ring, the trityl group, and the propanoic acid moiety. This compound should be treated as hazardous waste, exercising caution due to its potential corrosive and irritant properties.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on the components, this compound is presumed to be a corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4][5][6][7] It may also be harmful if swallowed and may cause respiratory irritation.[2][4][5][6][7]
Mandatory Personal Protective Equipment (PPE) includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A fully-buttoned laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[1][2]
II. Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.[1]
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, and pipette tips), in a designated, sealable, and airtight container made of a compatible material.[1][2]
-
For solutions containing this compound, use a separate, clearly labeled, and sealable liquid waste container.
2. Waste Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include hazard pictograms for "Corrosive" and "Irritant."
-
Indicate the date of waste accumulation.
3. Storage of Waste:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[2]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2]
4. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Wearing appropriate PPE, carefully clean up the spilled solid using dry methods to avoid generating dust.[2][3]
-
Collect the spilled material and cleanup debris in the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[1]
-
Do not dispose of this chemical down the drain or in regular trash.[4]
III. Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes key information for its components.
| Component | UN Number | Hazard Class | Packing Group | Key Hazards |
| Imidazole | 3263 | 8 | II | Corrosive, Harmful if swallowed, May damage the unborn child.[2][4] |
| Trityl Chloride | 3261 (as Corrosive solid, acidic, organic, n.o.s.) | 8 | II | Corrosive.[3] |
| Propanoic Acid | 2820 | 8 (and 3) | III | Flammable liquid, Causes severe skin burns and eye damage, May cause respiratory irritation.[5][6][7] |
IV. Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Disposal decision pathway for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
